molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7

5-Nitrobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1300290
CAS No.: 22876-21-7
M. Wt: 196.19 g/mol
InChI Key: FQOGSTGLRLMQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[d]oxazole-2(3H)-thione is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOGSTGLRLMQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354896
Record name 5-Nitrobenzo[d]oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-21-7
Record name 5-Nitrobenzo[d]oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrobenzo[d]oxazole-2(3H)-thione: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrobenzo[d]oxazole-2(3H)-thione, a key intermediate in the development of novel therapeutics, particularly NADPH Oxidase 4 (NOX4) inhibitors. This document details the probable synthetic pathway, experimental protocols, and known physicochemical and spectral properties of the compound.

Introduction

This compound, with the CAS number 22876-21-7, is a heterocyclic organic compound featuring a benzoxazole core. The presence of a nitro group at the 5-position and a thione group at the 2-position imparts unique chemical properties that make it a valuable precursor in medicinal chemistry. Notably, it serves as a crucial building block for the synthesis of benzazole-substituted benzo-fused oxaheterocycle carboxamides, which have been identified as potent inhibitors of NOX4.[1] Dysregulation of NOX4, a significant source of reactive oxygen species (ROS), is implicated in the pathophysiology of various diseases, including fibrosis.[1] This guide aims to provide researchers with the essential technical information required for the synthesis and characterization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
Molecular Formula C₇H₄N₂O₃S[1][2][3]
Molecular Weight 196.18 g/mol [1][2][3]
CAS Number 22876-21-7[1][2][3]
Melting Point 244-245 °C[1]
Appearance Yellow to orange solid[2]
Purity (typical) >98%[3]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route can be deduced from the known synthesis of analogous benzoxazole-2-thiones. The synthesis is a two-step process starting from the commercially available 2,4-dinitrophenol. The first step involves the selective reduction of one nitro group to an amino group to yield 2-amino-4-nitrophenol. The second step is the cyclization of the resulting aminophenol with a thiocarbonyl source, such as carbon disulfide or thiophosgene.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Selective Reduction cluster_step2 Step 2: Cyclization 2_4_Dinitrophenol 2,4-Dinitrophenol 2_Amino_4_Nitrophenol 2-Amino-4-nitrophenol 2_4_Dinitrophenol->2_Amino_4_Nitrophenol Reduction Reducing_Agent Sodium Sulfide (Na2S) or Ammonium Polysulfide ((NH4)2Sx) Reducing_Agent->2_Amino_4_Nitrophenol Target_Compound This compound 2_Amino_4_Nitrophenol->Target_Compound Cyclization Thiocarbonyl_Source Carbon Disulfide (CS2) or Thiophosgene (CSCl2) Thiocarbonyl_Source->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-nitrophenol

This protocol is adapted from established procedures for the selective reduction of dinitrophenols.

  • Materials:

    • 2,4-Dinitrophenol (1.0 eq)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.5 eq) or Ammonium polysulfide solution

    • Water

    • Hydrochloric acid (HCl) or Acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrophenol in water.

    • Slowly add a solution of sodium sulfide nonahydrate in water to the flask. The reaction is exothermic, and the temperature should be controlled.

    • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid or acetic acid until the pH is neutral.

    • The product, 2-amino-4-nitrophenol, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of benzoxazole-2-thiones.

  • Materials:

    • 2-Amino-4-nitrophenol (1.0 eq)

    • Carbon disulfide (CS₂) (2.0-3.0 eq)

    • Potassium hydroxide (KOH) (1.2 eq)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve potassium hydroxide in ethanol.

    • To this solution, add 2-amino-4-nitrophenol and stir until it dissolves.

    • From the dropping funnel, add carbon disulfide dropwise to the reaction mixture over a period of 30 minutes.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid until the product precipitates completely.

    • Collect the solid product by filtration, wash thoroughly with water to remove any inorganic impurities, and dry.

    • The crude this compound can be purified by recrystallization from ethanol or a similar solvent to yield a pure product.

Characterization Data

TechniqueExpected/Reported Data
¹H NMR Aromatic protons would be expected in the range of δ 7.0-8.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons would appear in the region of δ 110-150 ppm. The thione carbon (C=S) would be expected at a significantly downfield shift, typically around δ 180-200 ppm.
IR Spectroscopy Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and N-O stretching for the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Mass Spectrometry Predicted m/z values for various adducts are available. For example, [M+H]⁺ would be expected at m/z 197.00154.

Role in Drug Development: NOX4 Inhibition

As previously mentioned, this compound is a key intermediate for synthesizing NOX4 inhibitors. The general mechanism of action for these inhibitors is to block the enzymatic activity of NOX4, thereby reducing the production of ROS.

NOX4_Inhibition NADPH NADPH NOX4 NOX4 Enzyme NADPH->NOX4 O2 O₂ O2->NOX4 H2O2 H₂O₂ (ROS) NOX4->H2O2 catalyzes Fibrosis_etc Fibrosis & Other Pathologies H2O2->Fibrosis_etc leads to Inhibitor NOX4 Inhibitor (derived from target compound) Inhibitor->NOX4 blocks

Caption: General signaling pathway of NOX4 and the inhibitory action of derived compounds.

This diagram illustrates that NOX4 utilizes NADPH and molecular oxygen to produce hydrogen peroxide (H₂O₂), a reactive oxygen species. Overproduction of H₂O₂ can lead to cellular damage and contribute to the development of fibrotic diseases. NOX4 inhibitors, synthesized from intermediates like this compound, are designed to block this catalytic activity, thus mitigating the downstream pathological effects.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. This guide provides a comprehensive, albeit inferred, protocol for its synthesis and a summary of its known and expected characteristics. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. Researchers are encouraged to validate the proposed synthetic and characterization methods in their own laboratories.

References

physicochemical properties of 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrobenzo[d]oxazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₄N₂O₃S.[1][2][3][4] It is characterized by a benzoxazole core structure substituted with a nitro group at the 5-position and a thione group at the 2-position.[1] This compound typically appears as a yellow to orange solid.[1] The presence of the electron-withdrawing nitro group and the reactive thione group imparts unique electronic properties and makes it a compound of interest in medicinal chemistry and organic synthesis.[1] It serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[3]

Physicochemical Properties

The are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₃S[1][2][3][4]
Molecular Weight 196.18 g/mol [1][2][3]
CAS Number 22876-21-7[1][2][3][4]
Appearance Yellow to orange solid[1]
Melting Point 244-245 °C[3]
Boiling Point 326.7 °C at 760 mmHg[3]
Density 1.65 g/cm³[2][3]
Flash Point 151.4 °C[3]
Vapor Pressure 0.000213 mmHg at 25°C[3]
Refractive Index 1.741[3]
pKa (Predicted) 8.90 ± 0.20[3]
Purity Available as 95% or 98%[1][2]
Storage Temperature 2-8°C[3][5]

Chemical Identifiers:

Identifier TypeIdentifierSource(s)
IUPAC Name 5-nitro-3H-1,3-benzoxazole-2-thione[2]
InChI InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13)[1][2]
Canonical SMILES O=--INVALID-LINK--C1=CC=C2OC(=S)NC2=C1[2]

Experimental Protocols

Synthesis of Benzoxazole-2-thiones

While a specific experimental protocol for the synthesis of this compound was not detailed in the provided search results, a general and efficient method for synthesizing similar benzothiazole-2-thiols and benzoxazole-2-thiols involves a one-step reaction in water.[3] A representative synthesis for a similar compound, 5-chlorobenzo[d]oxazole-2(3H)-thione, is achieved by reacting 4-chloro-2-aminophenol with potassium ethylxanthate in ethanol, followed by acidification.

A plausible synthesis for the 5-nitro derivative would likely start from 2-amino-4-nitrophenol and react with a carbon disulfide source.

Representative Protocol (adapted for 5-nitro derivative):

  • Reaction Setup: A mixture of 2-amino-4-nitrophenol and a suitable thiocarbonylating agent (e.g., potassium ethylxanthate or carbon disulfide in the presence of a base) is prepared in a suitable solvent such as ethanol or water.

  • Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Precipitation: The residue is dissolved in water, and the solution is acidified with an acid (e.g., acetic acid) to a pH of approximately 5. This causes the product to precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Significance and Applications

This compound is a valuable intermediate in the pharmaceutical industry.[3] Its primary role is in the synthesis of benzazole-substituted benzo-fused oxaheterocycle carboxamides.[3] These resulting carboxamides function as inhibitors of NADPH oxidase 4 (NOX4).[3] The NOX4 enzyme is implicated in the generation of reactive oxygen species (ROS), and its dysregulation is associated with various pathological conditions, including fibrosis.[3] By inhibiting NOX4, these compounds can help regulate ROS production, offering a therapeutic strategy for such diseases.[3]

The unique electronic properties of this compound also suggest its potential use as a fluorescent probe in various biological and chemical sensing applications.[1]

Visualizations

Synthetic Pathway Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-4-nitrophenol C Reaction in Solvent (e.g., Ethanol) A->C B Thiocarbonylating Agent (e.g., CS2 or Potassium Ethylxanthate) B->C D Heating under Reflux C->D Heat E Acidification D->E Cool & Workup F This compound E->F Precipitation

Caption: Generalized synthetic workflow for this compound.

Role in NOX4 Inhibitor Synthesis

This diagram illustrates the role of this compound as a key intermediate in the development of NOX4 inhibitors.

G Role in NOX4 Inhibitor Synthesis A This compound (Key Intermediate) B Further Synthesis Steps (e.g., Carboxamide formation) A->B C NOX4 Inhibitor (Final Drug Molecule) B->C D NOX4 Enzyme C->D Inhibits E Inhibition of Reactive Oxygen Species (ROS) Production D->E F Therapeutic Effect (e.g., Anti-fibrotic) E->F

Caption: Logical relationship of this compound to NOX4 inhibition.

References

An In-depth Technical Guide to 5-Nitrobenzo[d]oxazole-2(3H)-thione (CAS: 22876-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione, with CAS number 22876-21-7, is a heterocyclic organic compound featuring a benzoxazole core structure. This molecule is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its chemical structure, characterized by the presence of a nitro group and a thione functional group, imparts unique reactivity that is leveraged in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, synthesis, and its primary application in the synthesis of NADPH oxidase 4 (NOX4) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical supplier catalogs and databases.

PropertyValueReference
CAS Number 22876-21-7[1][2][3]
Molecular Formula C₇H₄N₂O₃S[1][2][3]
Molecular Weight 196.18 g/mol [1][2][3]
IUPAC Name 5-nitro-2,3-dihydro-1,3-benzoxazole-2-thione[3]
Synonyms 5-NITRO BENZOXAZOLO-2-THIONE, 5-Nitro-2(3H)-benzoxazolethione, 5-Nitro-1,3-benzoxazole-2(3H)-thione[1][2]
Appearance Yellow to orange solid[2]
Melting Point 244-245 °C[1]
Boiling Point (Predicted) 326.7 °C at 760 mmHg[1]
Density (Predicted) 1.65 g/cm³[1][3]
Flash Point (Predicted) 151.4 °C[1]
pKa (Predicted) 8.90 ± 0.20[1]
InChI InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13)[2][3]
SMILES O=--INVALID-LINK--c1ccc2OC(=S)Nc2c1[3]

Biological Activity

Extensive searches of the scientific literature and chemical databases did not yield any quantitative biological activity data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) for this compound itself. The available information strongly indicates that this compound is primarily utilized as a chemical intermediate and is not typically evaluated for direct pharmacological activity. Its significance lies in its role as a building block for the synthesis of pharmacologically active compounds, most notably inhibitors of the NOX4 enzyme.[1]

Role in Drug Development: Synthesis of NOX4 Inhibitors

The primary application of this compound in drug development is as a precursor for the synthesis of NADPH oxidase 4 (NOX4) inhibitors.[1] NOX4 is an enzyme that generates reactive oxygen species (ROS) and has been implicated in the pathophysiology of various fibrotic diseases, including pulmonary and renal fibrosis.[1] Therefore, inhibitors of NOX4 are of significant therapeutic interest. This compound provides a scaffold that can be chemically modified to produce potent and selective NOX4 inhibitors.

NOX4 Signaling Pathway in Fibrosis

The signaling pathway involving NOX4 in the progression of fibrosis is a key area of research. A simplified representation of this pathway is provided below. Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine that can induce the expression of NOX4. The subsequent increase in ROS production by NOX4 can activate downstream signaling cascades, such as the Akt/mTOR and SMAD pathways, leading to myofibroblast differentiation, extracellular matrix deposition, and ultimately, tissue fibrosis.

NOX4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR NOX4 NOX4 TGFBR->NOX4 induces expression SMAD SMAD2/3 TGFBR->SMAD phosphorylates ROS ROS NOX4->ROS generates pSMAD p-SMAD2/3 SMAD->pSMAD Gene Profibrotic Gene Expression pSMAD->Gene Akt Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates mTOR->Gene ROS->Akt activates

NOX4 Signaling Pathway in Fibrosis

Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the searched literature, a general and plausible method can be constructed based on established synthetic routes for benzoxazole-2-thiones.

Synthesis of this compound

This protocol describes a potential synthesis route starting from 2-amino-4-nitrophenol.

Materials:

  • 2-Amino-4-nitrophenol

  • Thiophosgene (CSCl₂) or a thiophosgene equivalent such as thiocarbonyl diimidazole

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-nitrophenol (1 equivalent) and a base such as triethylamine (2.2 equivalents) in an anhydrous solvent like THF.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis of a NOX4 Inhibitor Intermediate

This protocol outlines a general procedure for the alkylation of this compound, a common step in the synthesis of NOX4 inhibitors.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide (DMF))

  • Standard laboratory glassware and equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired S-alkylated product.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development of a NOX4 inhibitor, starting from the synthesis of this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 2-amino-4-nitrophenol) Synthesis1 Synthesis of This compound Start->Synthesis1 Purification1 Purification & Characterization (Chromatography, NMR, MS) Synthesis1->Purification1 Synthesis2 Multi-step Synthesis of NOX4 Inhibitor Purification1->Synthesis2 Purification2 Final Compound Purification (HPLC) Synthesis2->Purification2 InVitro In Vitro Assays (NOX4 activity, cell-based ROS) Purification2->InVitro InVivo In Vivo Models (e.g., Fibrosis models) InVitro->InVivo Data Data Analysis (IC50 determination, efficacy) InVitro->Data InVivo->Data Lead Lead Optimization Data->Lead

Workflow for NOX4 Inhibitor Development

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of NOX4 inhibitors. While it does not appear to possess intrinsic biological activity, its utility as a building block in the development of therapeutics for fibrotic diseases is significant. This guide has provided a consolidated resource of its physicochemical properties, a plausible synthetic protocol, and its context within the relevant NOX4 signaling pathway and drug development workflow. This information should serve as a valuable technical aid for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

Spectral Data of 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 5-Nitrobenzo[d]oxazole-2(3H)-thione. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted mass spectrometry data alongside a detailed analysis of a structurally similar compound, 5-Nitro-2-phenylbenzoxazole, to offer valuable comparative insights. The guide includes general experimental protocols for key spectroscopic techniques and a conceptual workflow for its synthesis and characterization.

Introduction

This compound is a heterocyclic organic compound featuring a benzoxazole core structure, which is of significant interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a nitro group at the 5-position and a thione group at the 2-position can significantly influence the molecule's electronic properties and biological activity. Accurate spectral characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in research and development settings.

Physicochemical Properties

Basic information for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
CAS Number 22876-21-7
Appearance Light brown to brown solid
Melting Point 244-245 °C

Spectral Data

Mass Spectrometry (Predicted Data)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺ 197.0015
[M+Na]⁺ 218.9835
[M+K]⁺ 234.9574
[M-H]⁻ 194.9869
Spectral Data of a Representative Compound: 5-Nitro-2-phenylbenzoxazole

The following tables present the experimental spectral data for 5-Nitro-2-phenylbenzoxazole (CAS No. 759401)[1]. This compound shares the 5-nitrobenzoxazole core, providing a valuable reference for the expected spectral features of this compound.

Wavenumber (cm⁻¹)Assignment
3099, 3069C-H stretching (aromatic)
1607C=C stretching (aromatic)
1526C=N stretching
1526, 1344NO₂ stretching (asymmetric and symmetric)
1246C-O-C stretching
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.35d2.4H-4
8.29dd8.8, 2.4H-6
8.23-8.20m-Phenyl H
7.72d8.8H-7
7.55-7.51m-Phenyl H
Chemical Shift (δ, ppm)Assignment
164.5C-2
153.3C-3a
145.8C-5
141.9C-7a
132.3Phenyl C
129.2Phenyl C
128.1Phenyl C
126.7Phenyl C
120.9C-6
116.1C-4
110.5C-7
m/zRelative Intensity (%)Assignment
240.05100.0[M]⁺
241.0614.3[M+1]⁺
242.061.6[M+2]⁺

Experimental Protocols

This section outlines general methodologies for obtaining the spectral data presented.

Synthesis of this compound

A general method for the synthesis involves the reaction of 2-Amino-4-nitrophenol with potassium ethylxanthate in anhydrous ethanol. The mixture is refluxed, and upon cooling and acidification, the product precipitates and can be collected by filtration[2].

FT-IR Spectroscopy

The FT-IR spectrum of a solid sample can be recorded using the KBr pellet technique. A small amount of the compound is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹[1][3].

UV-Vis Spectroscopy

A solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO) of a known concentration. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference blank[4][5].

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard[1][6].

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation[7][8]. ESI-MS is a softer ionization technique often used for determining the molecular ion peak of more fragile molecules.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Amino-4-nitrophenol + Potassium Ethylxanthate B Reflux in Ethanol A->B C Acidification B->C D Filtration & Drying C->D E Recrystallization D->E D->E Crude Product F FT-IR E->F E->F G UV-Vis E->G E->G H NMR (1H, 13C) E->H E->H I Mass Spectrometry E->I E->I J Purity Analysis (e.g., HPLC) E->J E->J

Caption: General workflow for the synthesis and spectral characterization.

Conceptual Signaling Pathway

Benzoxazole derivatives have been investigated for various biological activities, including as inhibitors of specific enzymes or signaling pathways. The following diagram illustrates a conceptual signaling pathway where a hypothetical benzoxazole derivative acts as an inhibitor.

signaling_pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B activates Transcription Factor Transcription Factor Kinase B->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Kinase B inhibits

Caption: Conceptual kinase inhibition pathway for a benzoxazole derivative.

Conclusion

This technical guide has compiled the available spectral information for this compound. While direct experimental data remains scarce, the provided predicted mass spectrometry data and the comprehensive spectral analysis of the structurally related 5-Nitro-2-phenylbenzoxazole offer a solid foundation for researchers. The outlined experimental protocols and workflows provide practical guidance for the synthesis and characterization of this and similar compounds. Further experimental investigation is warranted to fully elucidate the spectral properties and biological activities of this compound.

References

Unveiling the Mechanistic Landscape of 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitrobenzo[d]oxazole-2(3H)-thione, a heterocyclic compound featuring a fused benzene and oxazole ring system, has garnered attention within the scientific community primarily as a versatile chemical intermediate. While extensive research into its direct biological mechanism of action remains limited, its structural motifs are present in various biologically active molecules. This technical guide aims to provide a comprehensive overview of the known information regarding this compound, focusing on its established roles and the biological activities of structurally related compounds to infer its potential mechanisms of action.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in drug discovery and development.

PropertyValueReference
CAS Number 22876-21-7
Molecular Formula C₇H₄N₂O₃S[1]
Molecular Weight 196.18 g/mol [1]
Appearance Solid
Melting Point 244-245 °C[1]

Core Application: Intermediate in NOX4 Inhibitor Synthesis

The most prominently documented application of this compound is its role as a key intermediate in the synthesis of NADPH oxidase 4 (NOX4) inhibitors.[1] NOX4 is an enzyme implicated in the generation of reactive oxygen species (ROS), and its dysregulation is associated with various pathological conditions.

Signaling Pathway of NOX4 and Potential Intervention

The DOT script below illustrates the general signaling pathway involving NOX4 and the proposed point of intervention by inhibitors synthesized from this compound.

NOX4_Pathway cluster_upstream Upstream Stimuli cluster_cell Cellular Processes cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention TGFb TGF-β NOX4 NOX4 TGFb->NOX4 activate AngII Angiotensin II AngII->NOX4 activate Hypoxia Hypoxia Hypoxia->NOX4 activate p22phox p22phox NOX4->p22phox associates with ROS ROS p22phox->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Fibrosis Fibrosis Oxidative_Stress->Fibrosis Inflammation Inflammation Oxidative_Stress->Inflammation Intermediate 5-Nitrobenzo[d]oxazole- 2(3H)-thione NOX4_Inhibitor NOX4 Inhibitor Intermediate->NOX4_Inhibitor synthesis of NOX4_Inhibitor->NOX4 inhibits

Figure 1: Proposed intervention of NOX4 inhibitors derived from this compound.

Inferred Biological Activities from Structural Analogs

While direct experimental data on the mechanism of action of this compound is scarce, the biological activities of structurally related benzoxazole and nitro-containing compounds can provide valuable insights into its potential therapeutic applications.

Antimicrobial and Antiparasitic Potential

Nitro-aromatic compounds have a long history in the treatment of infectious diseases. The nitro group can be enzymatically reduced by microbial nitroreductases to form cytotoxic radical anions, leading to DNA damage and cell death. Studies on other nitro-containing heterocyclic compounds, such as 5-nitroindazoles, have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.[2][3] The proposed mechanism involves the generation of reactive oxygen species, leading to oxidative stress and apoptosis in the parasites.[2]

A study on a benzoxazole-nitrothiophene small molecule, IITR00803, revealed broad-spectrum antibacterial activity.[4] Its mode of action was found to involve perturbation of the bacterial membrane potential and DNA damage.[4] This suggests that the benzoxazole scaffold, in combination with a nitro group, can confer potent antimicrobial properties.

Anticancer Potential

Derivatives of 1,2,4-triazole-3-thione, which share some structural similarities with the thione group of the target compound, have been shown to exhibit antitumor activity.[5] The presence of a nitro group on an aromatic ring is also a feature of some anticancer agents, where it can contribute to the molecule's ability to bind to biological targets like DNA or enzymes.

Experimental Protocols: A General Framework

As no specific experimental studies on the mechanism of action of this compound have been identified, this section provides a general framework for protocols that could be employed to investigate its biological activities based on the inferred potentials.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology (MTT Assay):

  • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

NOX4 Enzyme Inhibition Assay

Objective: To evaluate the direct inhibitory effect of this compound on NOX4 activity.

Methodology (Amplex Red Assay):

  • Isolate membranes from cells overexpressing NOX4.

  • In a 96-well plate, combine the cell membranes, NADPH (as the substrate), and Amplex Red reagent in the presence of horseradish peroxidase.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding NADPH.

  • Monitor the fluorescence of the resorufin product over time using a fluorescence plate reader.

  • Calculate the rate of ROS production and determine the IC50 value for NOX4 inhibition.

The workflow for these hypothetical experimental evaluations is depicted below.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity cluster_enzyme Enzyme Inhibition Compound 5-Nitrobenzo[d]oxazole- 2(3H)-thione MIC_Assay MIC Assay (Broth Microdilution) Compound->MIC_Assay MTT_Assay MTT Assay Compound->MTT_Assay NOX4_Assay NOX4 Inhibition Assay (Amplex Red) Compound->NOX4_Assay Bacteria Bacteria Panel MIC_Assay->Bacteria Fungi Fungi Panel MIC_Assay->Fungi Cancer_Cells Cancer Cell Lines MTT_Assay->Cancer_Cells Normal_Cells Normal Cell Lines MTT_Assay->Normal_Cells NOX4_Enzyme Isolated NOX4 Enzyme NOX4_Assay->NOX4_Enzyme

References

5-Nitrobenzo[d]oxazole-2(3H)-thione: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Nitrobenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry. Despite the significant biological activities reported for various benzoxazole derivatives, a thorough review of available scientific literature reveals that the specific biological activities of this compound itself have not been extensively characterized. Its primary role in scientific research to date has been as a crucial intermediate in the synthesis of more complex bioactive molecules, most notably as a precursor to a class of NADPH oxidase 4 (NOX4) inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its use in synthetic chemistry.

PropertyValueReference
CAS Number 22876-21-7[1][2]
Molecular Formula C₇H₄N₂O₃S[1][2]
Molecular Weight 196.18 g/mol [1][2]
Appearance Solid[1]
Melting Point 244-245 °C[2]
Purity Typically ≥98%[2]
InChI Key FQOGSTGLRLMQOV-UHFFFAOYSA-N[2]
SMILES O=--INVALID-LINK--c1cc2nc(S)oc2cc1[3]

Role as a Synthetic Intermediate in Drug Discovery

The principal application of this compound in the field of drug discovery is as a starting material for the synthesis of benzazole-substituted benzo-fused oxaheterocycle carboxamides. These resulting compounds have been identified as inhibitors of NADPH oxidase 4 (NOX4).

NOX4 is an enzyme implicated in the generation of reactive oxygen species (ROS). Dysregulation of ROS production is a key factor in the pathophysiology of various diseases, including fibrosis. Therefore, inhibitors of NOX4 are of significant therapeutic interest. The synthesis of these inhibitors often involves the chemical modification of the this compound core structure.

Below is a generalized workflow illustrating the role of this compound as a synthetic precursor.

G Synthetic Pathway Utilizing this compound A This compound B Chemical Modification (e.g., Alkylation, Amination) A->B C Intermediate Derivatives B->C D Further Synthetic Steps (e.g., Coupling Reactions) C->D E Final Bioactive Compounds (e.g., NOX4 Inhibitors) D->E

Caption: Synthetic utility of this compound.

Biological Activity: An Unexplored Frontier

Despite the established biological importance of the benzoxazole scaffold in a wide range of therapeutic areas—including antimicrobial, anticancer, and anti-inflammatory applications—direct studies on the biological activity of this compound are conspicuously absent from the current body of scientific literature. Extensive searches of chemical and biological databases have not yielded quantitative data such as IC₅₀ or EC₅₀ values, detailed experimental protocols for biological assays, or elucidated signaling pathways for this specific compound.

The presence of the nitro group and the thione functionality suggests that the molecule could potentially interact with biological systems. However, without experimental data, any discussion of its bioactivity would be purely speculative.

Future Directions

The lack of data on the biological activity of this compound presents an opportunity for future research. A systematic screening of this compound against various biological targets could uncover novel activities. Potential areas of investigation could include:

  • Antimicrobial assays: To determine if it possesses any intrinsic antibacterial or antifungal properties.

  • Cytotoxicity screening: To assess its effect on various cancer cell lines.

  • Enzyme inhibition assays: To explore its potential as an inhibitor of enzymes beyond NOX4.

  • In silico modeling: To predict potential biological targets based on its structure.

Conclusion

References

Thione-Thiol Tautomerism in 5-Nitrobenzo[d]oxazole-2(3H)-thione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thione-thiol tautomerism in 5-Nitrobenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document elucidates the structural equilibrium, relative stability of the tautomers, and the influence of the nitro substituent on the electronic properties of the molecule. It also provides detailed experimental and computational protocols for the characterization of this tautomeric system.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule containing a thioamide moiety (-NH-C=S). In the case of this compound, this equilibrium exists between the thione form (amide-like) and the thiol form (enol-like), as depicted below. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including acidity, lipophilicity, hydrogen bonding capabilities, and metal chelation, which can significantly impact their biological activity and reactivity.

Figure 1: Thione-thiol tautomeric equilibrium in this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-4-nitrophenol. A plausible synthetic route is outlined below.

synthesis_workflow start 2-Amino-4-nitrophenol step1 Reaction with Phosgene or derivative (e.g., triphosgene) start->step1 intermediate1 5-Nitrobenzo[d]oxazol-2(3H)-one step1->intermediate1 step2 Thionation using Lawesson's reagent or P4S10 intermediate1->step2 product This compound step2->product nmr_workflow start Dissolve sample in deuterated solvent (e.g., DMSO-d6) acquire_spectra Acquire ¹H and ¹³C NMR spectra start->acquire_spectra analyze_signals Analyze chemical shifts and signal multiplicity acquire_spectra->analyze_signals vt_nmr Perform Variable-Temperature (VT) NMR analyze_signals->vt_nmr determine_ratio Integrate signals of individual tautomers (if resolved at low temperature) vt_nmr->determine_ratio calculate_keq Calculate Equilibrium Constant (K_T) determine_ratio->calculate_keq end Characterize Tautomeric Equilibrium calculate_keq->end

Technical Guide: Solubility Profile of 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.[1] With the molecular formula C₇H₄N₂O₃S, this compound serves as a key chemical intermediate, notably in the synthesis of NOX4 inhibitors which are investigated for the treatment of diseases involving reactive oxygen species (ROS), such as fibrosis.[2] Its unique electronic properties, stemming from the benzoxazole core with nitro and thione functional groups, also make it a candidate for use as a fluorescent probe.[1]

Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and screening. This document provides a technical overview of the known properties of this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a contextual diagram of its role in therapeutic pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 22876-21-7) is presented below. These parameters are essential for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃S[2][3]
Molecular Weight 196.18 g/mol [2][3]
Appearance Yellow to orange solid[1]
Melting Point 244-245 °C[2]
Predicted pKa 8.90 ± 0.20[2]
Relative Density 1.65 g/cm³[2][3]

Solubility Profile

Quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—containing a polar nitro group, a hydrogen-bonding thione group, and a rigid aromatic system—a qualitative solubility profile can be inferred. A structurally related compound, 5-chlorobenzo[d]oxazole-2(3H)-thione, is noted to have low solubility in water but some solubility in organic solvents.[4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateCapable of strong dipole-dipole interactions with the nitro group and the polarizable thione group.
Polar Protic Ethanol, MethanolModerate to LowCan act as hydrogen bond donors and acceptors, but the large, nonpolar core may limit extensive solvation.
Nonpolar Hexane, TolueneVery LowLacks favorable interactions with the polar functional groups of the molecule. The high crystal lattice energy, suggested by the high melting point, would be difficult to overcome.
Chlorinated Dichloromethane, ChloroformLowMay offer some solubility due to polarity but are generally less effective than polar aprotic solvents for highly crystalline, polar compounds.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, the shake-flask method is the recommended standard, providing thermodynamic equilibrium solubility.[5][6] The following protocol details this procedure.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations through serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.[6]

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Shake the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high results.

  • Dilution: Dilute the filtered saturate solution with the mobile phase to a concentration that falls within the range of the prepared calibration standards.

  • HPLC Analysis: Analyze the calibration standards and the diluted sample solution by HPLC. The concentration is determined by comparing the peak area of the sample to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the concentration obtained from the HPLC analysis by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagrams and Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining thermodynamic solubility.

G prep 1. Add Excess Solid to Solvent shake 2. Equilibrate via Shaking (24-48h at Const. Temp) prep->shake settle 3. Settle Suspension shake->settle filter 4. Filter Supernatant (0.22 µm) settle->filter hplc 5. Dilute & Analyze via HPLC filter->hplc calc 6. Calculate Solubility from Calibration Curve hplc->calc result Result: Thermodynamic Solubility calc->result

Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway Context: NOX4 Inhibition

This compound is a building block for NOX4 inhibitors. This diagram illustrates the mechanism of action for such an inhibitor in the context of fibrosis.

G cluster_cell Cell (e.g., Myofibroblast) cluster_drug Therapeutic Intervention profibrotic Pro-fibrotic Stimuli (e.g., TGF-β) nox4 NOX4 Enzyme profibrotic->nox4 activates ros Reactive Oxygen Species (ROS) nox4->ros generates fibrosis Fibrosis (ECM Deposition) ros->fibrosis promotes compound 5-Nitrobenzo[d]oxazole- 2(3H)-thione inhibitor Synthesized NOX4 Inhibitor compound->inhibitor is a precursor to inhibitor->nox4 inhibits

Caption: Role of NOX4 in fibrosis and intervention point.

References

5-Nitrobenzo[d]oxazole-2(3H)-thione: An Unexplored Candidate for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound with the chemical formula C₇H₄N₂O₃S.[1] It belongs to the benzoxazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry and materials science. While the core structure of benzoxazoles is found in various fluorescent molecules, a comprehensive review of the scientific literature reveals that This compound has not been specifically developed or characterized as a fluorescent probe.

This technical guide aims to provide an in-depth overview of the existing knowledge on this compound, highlighting its chemical properties and its potential, yet unrealized, application as a fluorescent probe. This document will also discuss the general principles of fluorescent probe design based on related structures to guide future research in this area.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and general chemical information repositories.

PropertyValueReference
Molecular Formula C₇H₄N₂O₃S[1][2][3]
Molecular Weight 196.18 g/mol [1][2]
CAS Number 22876-21-7[1][2]
Appearance Yellow to orange solid[4]
Melting Point 244-245 °C[3]
Purity Typically ≥98%[2]

Synthesis

While detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, the general synthetic route involves the reaction of 2-amino-4-nitrophenol with a thiocarbonylating agent.

General Synthetic Workflow

The logical workflow for a potential synthesis of this compound is outlined below. This represents a plausible synthetic route based on established organic chemistry principles for the formation of benzoxazole-2-thiones.

G reactant1 2-Amino-4-nitrophenol intermediate Reaction Intermediate reactant1->intermediate Reaction reactant2 Thiocarbonylating Agent (e.g., Thiophosgene or Carbon Disulfide) reactant2->intermediate product This compound intermediate->product Cyclization purification Purification (e.g., Recrystallization) product->purification

Caption: Plausible synthetic workflow for this compound.

Potential as a Fluorescent Probe: A Frontier for Research

Although no specific studies have been published on the fluorescence of this compound, its structural features suggest that it could be a promising scaffold for the development of novel fluorescent probes. The benzoxazole core is a well-known fluorophore, and the presence of an electron-withdrawing nitro group and a thione group could lead to interesting photophysical properties, such as sensitivity to the local microenvironment.[4]

Principles of Action for Potential Probes

Fluorescent probes typically operate via several mechanisms. For a molecule like this compound, potential mechanisms of action as a fluorescent probe could include:

  • Photoinduced Electron Transfer (PET): The nitro group is a strong electron-withdrawing group, which could act as a PET quencher. If a recognition event were to modulate the electron-donating or -withdrawing properties of another part of the molecule, this could lead to a "turn-on" or "turn-off" fluorescent response.

  • Intramolecular Charge Transfer (ICT): The molecule possesses both electron-donating (the benzoxazole nitrogen and the thione sulfur) and electron-withdrawing (the nitro group) moieties. Excitation could lead to an ICT state, the emission from which is often sensitive to solvent polarity. This could be exploited for probing the hydrophobicity of biological environments.

  • Reaction-Based Probes: The thione group is reactive and could potentially undergo specific reactions with analytes of interest (e.g., reactive oxygen species, thiols). Such a reaction could lead to a significant change in the electronic structure of the molecule, thereby altering its fluorescence properties.

Potential Signaling Pathway for a Hypothetical Probe

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a "turn-on" fluorescent probe for a specific analyte.

G Probe_Off Probe (Non-fluorescent) Probe_On Probe-Analyte Complex (Fluorescent) Probe_Off->Probe_On Binding/Reaction Analyte Analyte Analyte->Probe_On Emission Fluorescence Emission Probe_On->Emission Excitation Excitation Light Excitation->Probe_On

Caption: Hypothetical "turn-on" mechanism for a fluorescent probe.

Future Directions

The lack of research on the fluorescent properties of this compound presents a significant opportunity for scientific investigation. Future studies should focus on:

  • Photophysical Characterization: A thorough investigation of the absorption and emission spectra, quantum yield, and lifetime of the compound in various solvents to understand its intrinsic fluorescence and solvatochromic behavior.

  • Development of Derivatives: Synthesis of a library of derivatives by modifying the core structure to tune the photophysical properties and introduce specific recognition moieties for target analytes.

  • Computational Studies: Employing theoretical calculations to predict the electronic transitions and photophysical properties of the molecule and its derivatives to guide rational probe design.

  • Biological Applications: Exploring the potential of any developed probes for bioimaging applications, such as sensing metal ions, pH, viscosity, or specific biomolecules within living cells.

References

The Promising Potential of 5-Nitrobenzo[d]oxazole-2(3H)-thione in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide focuses on a key derivative, 5-Nitrobenzo[d]oxazole-2(3H)-thione, a versatile building block with significant potential in the development of new drugs. This document will provide an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzoxazole core with a nitro group at the 5-position and a thione group at the 2-position.

PropertyValue
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
CAS Number 22876-21-7
Appearance Solid

Potential Applications in Medicinal Chemistry

Research has highlighted the utility of this compound as a crucial intermediate in the synthesis of compounds with therapeutic potential in several key areas, including fibrosis, cancer, and infectious diseases.

Inhibition of NADPH Oxidase 4 (NOX4) for the Treatment of Fibrosis

This compound is a key starting material for the synthesis of potent inhibitors of NADPH Oxidase 4 (NOX4). NOX4 is an enzyme that produces reactive oxygen species (ROS), and its overactivity is implicated in the pathogenesis of fibrotic diseases. By inhibiting NOX4, the downstream signaling cascade leading to fibrosis can be attenuated.

The following diagram illustrates the role of NOX4 in promoting fibrosis and the point of intervention for inhibitors derived from this compound.

NOX4_Pathway NOX4-Mediated Fibrotic Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF-beta TGF-β TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R Binds NOX4 NOX4 TGF-beta_R->NOX4 Activates ROS ROS (H₂O₂) NOX4->ROS Produces p22phox p22phox p22phox->NOX4 Stabilizes NADPH NADPH NADPH->NOX4 Substrate O2 O₂ O2->NOX4 Substrate SMAD2_3 Smad2/3 ROS->SMAD2_3 Activates p-SMAD2_3 p-Smad2/3 SMAD2_3->p-SMAD2_3 Phosphorylation Gene_Expression Pro-fibrotic Gene Expression p-SMAD2_3->Gene_Expression Translocates to nucleus and promotes Inhibitor NOX4 Inhibitor (Derived from 5-Nitrobenzo[d]oxazole -2(3H)-thione) Inhibitor->NOX4 Inhibits Fibrosis Fibrosis Gene_Expression->Fibrosis

NOX4 signaling in fibrosis.

A common method to assess the inhibitory activity of compounds against NOX4 is the Amplex® Red Hydrogen Peroxide/Peroxidase Assay.[1]

Principle: This assay detects the production of hydrogen peroxide (H₂O₂), a major product of NOX4. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the fluorescent compound resorufin.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • NADPH

  • Cell membranes or purified NOX4 enzyme

  • Test compounds (potential NOX4 inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 100 µM DTPA, and 10 µM FAD)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Amplex® Red and HRP in the assay buffer.

  • Add the cell membranes or purified NOX4 enzyme to the wells of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding NADPH to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm at regular intervals.

  • Calculate the rate of H₂O₂ production and determine the IC₅₀ value for each test compound.

Antimicrobial Applications

Derivatives of benzoxazole-2-thiones have demonstrated promising activity against a range of microbial pathogens. The core structure can be readily modified, allowing for the generation of a library of compounds for screening against various bacteria and fungi.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains. It is important to note that while these compounds share the benzoxazole core, they are not all directly synthesized from this compound. However, this data illustrates the potential of this class of compounds.

CompoundOrganismMIC (µg/mL)
Benzoxazole Derivative A Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Candida albicans64
Benzoxazole Derivative B Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Candida albicans32

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Materials:

  • Test compounds

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the compound in the appropriate growth medium directly in the wells of the microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration at which no growth is observed.

Anticancer Applications

The benzoxazole scaffold is present in a number of compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. This compound serves as a valuable starting point for the synthesis of novel anticancer agents.

Certain benzoxazole derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.

Wnt_Pathway Wnt/β-catenin Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates Inhibitor Benzoxazole Derivative Inhibitor->Destruction_Complex May Stabilize TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation

Wnt/β-catenin signaling pathway.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its utility as a precursor for the synthesis of potent NOX4 inhibitors for fibrotic diseases, as well as for the development of novel antimicrobial and anticancer agents, underscores its importance in drug discovery. The synthetic accessibility of the benzoxazole core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Synthesis of Novel NOX4 Inhibitors from 5-Nitrobenzo[d]oxazole-2(3H)-thione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of potential NADPH Oxidase 4 (NOX4) inhibitors, starting from the readily available building block, 5-Nitrobenzo[d]oxazole-2(3H)-thione. The protocols outlined below are based on established synthetic transformations and are intended to enable the generation of a library of 2-aryl-5-aminobenzoxazole derivatives for screening and lead optimization in drug discovery programs targeting NOX4.

Introduction

NADPH Oxidase 4 (NOX4) is a key enzyme involved in the production of reactive oxygen species (ROS). Dysregulation of NOX4 activity has been implicated in a variety of pathological conditions, including cardiovascular diseases, fibrosis, and cancer. Consequently, the development of potent and selective NOX4 inhibitors is a significant area of interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, known for its broad range of biological activities. This application note details a synthetic strategy to access novel 2-aryl-5-aminobenzoxazole derivatives, a class of compounds with the potential for NOX4 inhibition. The synthetic route commences with this compound, a key intermediate in the synthesis of benzazole-substituted inhibitors.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed to introduce chemical diversity at the 2-position of the benzoxazole core and to convert the nitro group at the 5-position to a versatile amino group for further functionalization or for its intrinsic contribution to biological activity.

Synthetic Pathway A This compound B 2-Chloro-5-nitrobenzoxazole A->B Chlorination (SOCl2 or POCl3) C 2-Aryl-5-nitrobenzoxazole B->C Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) D 2-Aryl-5-aminobenzoxazole (Potential NOX4 Inhibitor) C->D Nitro Group Reduction (e.g., SnCl2·2H2O, H2/Pd-C)

Caption: Proposed synthetic route to 2-aryl-5-aminobenzoxazole NOX4 inhibitors.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoxazole

This protocol describes the conversion of the 2-thione functionality of this compound to a 2-chloro group, which serves as a versatile handle for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or phosphorus oxychloride (1.5 - 2.0 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-Chloro-5-nitrobenzoxazole, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-Aryl-5-nitrobenzoxazole via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the 2-position.

Materials:

  • 2-Chloro-5-nitrobenzoxazole

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Standard Schlenk line or glovebox for inert atmosphere reactions

  • Standard glassware for cross-coupling reactions

Procedure:

  • In a Schlenk flask, combine 2-Chloro-5-nitrobenzoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Aryl-5-nitrobenzoxazole.

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloro-5-nitrobenzoxazole, Arylboronic acid, Pd Catalyst, Base B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup and Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step 3: Reduction of the Nitro Group to Synthesize 2-Aryl-5-aminobenzoxazole

This final step involves the selective reduction of the nitro group to an amine, yielding the target compounds for biological evaluation.

Materials:

  • 2-Aryl-5-nitrobenzoxazole

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), or Hydrogen gas with Palladium on carbon (H₂/Pd-C))

  • Solvent (e.g., Ethanol, Ethyl acetate, Methanol)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Celite®

Procedure (using SnCl₂·2H₂O):

  • Dissolve the 2-Aryl-5-nitrobenzoxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of NaHCO₃.

  • Filter the resulting suspension through a pad of Celite® to remove tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final 2-Aryl-5-aminobenzoxazole.

Procedure (using Catalytic Hydrogenation):

  • Dissolve the 2-Aryl-5-nitrobenzoxazole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 wt%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes hypothetical data for a series of synthesized 2-Aryl-5-aminobenzoxazole derivatives. Actual yields and IC₅₀ values would need to be determined experimentally.

Compound IDAryl Substituent (at C2)Molecular Weight ( g/mol )Synthetic Yield (%)NOX4 IC₅₀ (µM)
NOX4i-001 Phenyl210.24655.2
NOX4i-002 4-Fluorophenyl228.23722.8
NOX4i-003 4-Methoxyphenyl240.27688.5
NOX4i-004 3-Pyridyl211.235512.1
NOX4i-005 2-Thienyl216.27617.9

Signaling Pathway

The synthesized inhibitors are designed to target NOX4, thereby modulating downstream signaling pathways that are dependent on NOX4-generated reactive oxygen species.

NOX4 Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects TGFb TGF-β NOX4 NOX4 TGFb->NOX4 AngII Angiotensin II AngII->NOX4 ROS Reactive Oxygen Species (ROS) NOX4->ROS Fibrosis Fibrosis ROS->Fibrosis Inflammation Inflammation ROS->Inflammation CellProlif Cell Proliferation ROS->CellProlif Inhibitor 2-Aryl-5-aminobenzoxazole (Synthesized Inhibitor) Inhibitor->NOX4

Caption: Simplified NOX4 signaling pathway and the point of intervention for the synthesized inhibitors.

Application Notes and Protocols for N-alkylation of 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 5-Nitrobenzo[d]oxazole-2(3H)-thione. The protocol is based on established methods for the alkylation of structurally similar heterocyclic compounds, particularly those bearing a nitro functional group.

Introduction

N-alkylation of heterocyclic scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. This compound is a valuable starting material, and its N-alkylation provides access to a range of derivatives with potential biological activity. The presence of the electron-withdrawing nitro group can influence the regioselectivity of alkylation, making a well-defined protocol essential. While S-alkylation can be a competing reaction, the conditions outlined below are designed to favor the thermodynamically more stable N-alkylated product.

Data Presentation

As no specific experimental data for the N-alkylation of this compound was found in the literature, the following table presents expected yields based on the N-alkylation of the closely related 5-nitrobenzimidazol-2-one under phase transfer catalysis conditions.[1][2] These values should be considered as estimates, and actual yields may vary.

Alkylating AgentProductExpected Yield (%)
Methyl Iodide3-Methyl-5-nitrobenzo[d]oxazole-2(3H)-thione85-95
Ethyl Bromide3-Ethyl-5-nitrobenzo[d]oxazole-2(3H)-thione80-90
Benzyl Bromide3-Benzyl-5-nitrobenzo[d]oxazole-2(3H)-thione85-95

Experimental Protocols

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide under phase transfer catalysis (PTC) conditions. This method is adapted from a reliable procedure for the N-alkylation of 5-nitrobenzimidazol-2-one.[1][2]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.1 eq.).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add the alkylating agent (2.2 eq.) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure to remove the DMF.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-alkylated product.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix this compound, K₂CO₃, and TBAB in DMF start->reagents stir1 Stir at RT for 15 min reagents->stir1 add_alkylating Add Alkylating Agent stir1->add_alkylating stir2 Stir at RT for 6 h (Monitor by TLC) add_alkylating->stir2 filter Filter stir2->filter concentrate Concentrate filter->concentrate extract Dissolve in EtOAc, wash with H₂O and Brine concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes: 5-Nitrobenzo[d]oxazole-2(3H)-thione in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound featuring a benzoxazole core, a reactive thione group, and an electron-withdrawing nitro group. While direct, specific protocols for the application of this compound in solid-phase synthesis are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a versatile reagent. The presence of the nitro group activates the benzoxazole ring system, and the thione moiety offers a reactive handle for various chemical transformations.

These application notes propose a potential use for this compound in solid-phase synthesis, drawing parallels from established methodologies for the synthesis of related heterocyclic structures such as benzoxazoles and ureas on a solid support. The protocols provided are hypothetical and intended to serve as a foundational guide for researchers to develop specific applications.

Proposed Application: Solid-Phase Synthesis of Substituted 2-Aminobenzoxazoles

A plausible application of this compound in solid-phase synthesis is as a scaffold for the generation of a library of substituted 2-aminobenzoxazoles. In this proposed workflow, the thione is first attached to a solid support, followed by nucleophilic aromatic substitution of the nitro group with various amines, and subsequent cleavage from the resin.

Logical Workflow for the Proposed Synthesis

A Immobilization of This compound on Resin B Nucleophilic Aromatic Substitution (SNAr) with Diverse Amines (R-NH2) A->B C Cleavage from Solid Support B->C D Library of Substituted 2-Aminobenzoxazoles C->D

Caption: Proposed workflow for the solid-phase synthesis of 2-aminobenzoxazoles.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed solid-phase synthesis of substituted 2-aminobenzoxazoles using this compound.

Protocol 1: Immobilization of this compound on Wang Resin

Objective: To covalently attach this compound to a Wang resin via the thione group, which can be S-alkylated.

Materials:

  • Wang Resin

  • This compound

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 mmol), HBTU (3.0 mmol), and DIPEA (6.0 mmol) in DMF (15 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Optional: Determine the loading efficiency using a suitable analytical method (e.g., elemental analysis for nitrogen or sulfur content).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: To displace the nitro group on the resin-bound benzoxazole with a library of primary amines.

Materials:

  • Resin-bound this compound

  • A diverse set of primary amines (R-NH₂)

  • Dimethyl sulfoxide (DMSO)

  • DIPEA

  • Solid-phase synthesis vessel or multi-well reaction block

Procedure:

  • Swell the resin-bound this compound (100 mg, ~0.1 mmol) in DMSO (1 mL) for 30 minutes.

  • Add the primary amine (0.5 mmol, 5 equivalents) and DIPEA (0.5 mmol, 5 equivalents).

  • Heat the reaction mixture at 80°C for 16 hours with agitation.

  • Drain the reaction solution and wash the resin sequentially with DMSO (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Solid Support

Objective: To cleave the product from the resin to yield the final 2-aminobenzoxazole derivatives.

Materials:

  • Resin-bound product from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product using an appropriate method (e.g., preparative HPLC).

Data Presentation

The following table represents hypothetical data for a small library of synthesized 2-aminobenzoxazoles based on the proposed protocols.

Amine (R-NH₂)Molecular Weight of ProductTheoretical Yield (mg)Actual Yield (mg)Purity (%)
Benzylamine225.2522.515.892
4-Methoxybenzylamine255.2825.518.195
Cyclohexylamine217.2821.714.589
n-Butylamine191.2419.113.091

Signaling Pathway Diagram

While this synthesis does not directly involve a biological signaling pathway, the following diagram illustrates the chemical transformation pathway on the solid support.

Resin Wang Resin Resin_NBOT Resin-Bound NBOT Resin->Resin_NBOT Immobilization NBOT This compound NBOT->Resin_NBOT Resin_Product Resin-Bound 2-Aminobenzoxazole Resin_NBOT->Resin_Product SNAr Amine R-NH2 Amine->Resin_Product Final_Product Cleaved 2-Aminobenzoxazole Resin_Product->Final_Product Cleavage

Caption: Chemical transformation pathway on the solid support.

Application Notes and Protocols for the Analytical Methods of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 5-Nitrobenzo[d]oxazole-2(3H)-thione and its derivatives. The following protocols are designed to ensure accurate and reproducible results for the identification, quantification, and characterization of these compounds, which are of interest in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound that exists in tautomeric equilibrium between the thione and thiol forms. This characteristic, along with the presence of the nitro group, influences its chemical reactivity and analytical behavior. Accurate and robust analytical methods are crucial for its characterization in various stages of research and development.

Analytical Methods

A suite of analytical techniques is employed to fully characterize this compound derivatives. These include chromatographic and spectroscopic methods to determine purity, structure, and quantity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating this compound from its impurities and degradation products. The method can be optimized for both qualitative and quantitative analysis.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (or a suitable buffer like phosphate buffer) in a gradient or isocratic elution. A common starting point is a 90:10 (v/v) ratio of acetonitrile to water.
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 237 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Experimental Protocol: RP-HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for the identification of this compound and its derivatives, as well as for studying its tautomeric forms.

Table 2: LC-MS Method Parameters

ParameterRecommended Conditions
LC System Agilent 1260 Infinity HPLC System or equivalent
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.
Flow Rate 0.5 - 1.0 mL/min
MS System Agilent single-quadrupole mass spectrometer 6120 or equivalent
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Fragmentor Voltage 70 - 100 V
Mass Range m/z 50 - 500

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Run: Perform the chromatographic separation using the specified LC conditions. The eluent is introduced into the mass spectrometer.

  • Mass Spectral Analysis: Acquire mass spectra in full scan mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed. For structural confirmation, perform fragmentation analysis (MS/MS) to obtain characteristic fragment ions. The thione and thiol tautomers may be distinguishable by their fragmentation patterns or chromatographic separation under specific conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound derivatives.

Table 3: NMR Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Reference Tetramethylsilane (TMS)
¹H NMR The spectrum will show signals corresponding to the aromatic protons and the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer.
¹³C NMR The spectrum will show characteristic signals for the aromatic carbons and the C=S carbon of the thione tautomer (typically around 180 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve an appropriate amount of the purified compound in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (thione)3400 - 3200
C-H stretch (aromatic)3100 - 3000
C=S stretch (thione)1300 - 1100
C=N stretch1650 - 1550
NO₂ stretch1550 - 1500 and 1350 - 1300

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

Logical Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) Purification->NMR Definitive Structure LCMS LC-MS Analysis (Molecular Weight & Fragmentation) Purification->LCMS Confirmation HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment Data_Analysis Comprehensive Data Analysis FTIR->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis HPLC->Data_Analysis Reporting Application Note/Report Generation Data_Analysis->Reporting

Caption: Analytical workflow for this compound derivatives.

Thione-Thiol Tautomerism

The tautomeric equilibrium between the thione and thiol forms is a key characteristic of this class of compounds.

Tautomerism Thione This compound (Thione Form) Thiol 5-Nitrobenzo[d]oxazole-2-thiol (Thiol Form) Thione->Thiol Equilibrium

References

Application Note: HPLC Purification of 5-Nitrobenzo[d]oxazole-2(3H)-thione Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 5-Nitrobenzo[d]oxazole-2(3H)-thione from its crude reaction mixture using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described method is designed to separate the target compound from common starting materials and potential by-products, ensuring high purity for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound with the molecular formula C₇H₄N₂O₃S.[1] Its structure, featuring a benzoxazole core with a nitro group and a thione functional group, makes it a valuable building block in medicinal chemistry. A common synthetic route to this intermediate involves the reaction of 2-amino-4-nitrophenol with a source of thiocarbonyl, such as potassium ethyl xanthate or carbon disulfide. In such syntheses, the crude product mixture may contain unreacted starting materials, primarily 2-amino-4-nitrophenol, and other process-related impurities.

Reversed-phase HPLC is a highly effective technique for the purification of such reaction mixtures, offering excellent resolution and scalability. This application note details a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedure for the HPLC purification.

Materials and Reagents
  • Crude this compound reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized and filtered)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution)

  • Dimethyl sulfoxide (DMSO, for sample dissolution)

  • Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

  • Preparative HPLC system with a UV detector

  • Rotary evaporator

  • Lyophilizer (optional)

Sample Preparation
  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of DMSO is recommended for compounds with limited solubility.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC column.

HPLC Purification Protocol

The purification is performed using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent to improve peak shape.

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 254 nm and 310 nm (2-amino-4-nitrophenol has absorbance maxima at 224, 262, and 308 nm)
Injection Volume Dependent on sample concentration and column capacity
Column Temperature Ambient
Gradient Program Time (min)
Post-Purification Processing
  • Collect the fractions containing the pure this compound based on the chromatogram.

  • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Data Presentation

The following table summarizes the expected retention times for the target compound and a key potential impurity under the specified HPLC conditions. Actual retention times may vary slightly depending on the specific HPLC system and column used.

Compound Expected Retention Time (min) Notes
2-Amino-4-nitrophenol (Impurity)~ 5 - 8A common starting material, more polar than the product, and therefore elutes earlier.
This compound (Product)~ 15 - 20The desired product, being less polar, has a longer retention time on the C18 column.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the purification process and the logical relationship between the components of the reaction and purification.

cluster_synthesis Synthesis cluster_purification HPLC Purification 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Reaction Reaction 2-Amino-4-nitrophenol->Reaction Reagent Thiocarbonyl Source (e.g., CS2, KEX) Reagent->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Product->Sample_Prep HPLC Preparative RP-HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Post_Processing Solvent Removal & Lyophilization Fraction_Collection->Post_Processing Pure_Product Pure 5-Nitrobenzo[d]oxazole- 2(3H)-thione Post_Processing->Pure_Product

Caption: Overall workflow from synthesis to purification.

Crude_Mixture Crude Reaction Mixture (in solution) HPLC_Column Reversed-Phase C18 Column Crude_Mixture->HPLC_Column Separation Separation based on Polarity HPLC_Column->Separation Mobile_Phase Mobile Phase Gradient (Water/Acetonitrile + TFA) Mobile_Phase->HPLC_Column Early_Elution Early Eluting Fractions (e.g., 2-Amino-4-nitrophenol) Separation->Early_Elution More Polar Late_Elution Late Eluting Fractions (this compound) Separation->Late_Elution Less Polar

Caption: Principle of HPLC separation.

References

Application Notes and Protocols: NMR Analysis of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzoxazole core is a recognized pharmacophore present in various biologically active molecules, exhibiting a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a nitro group at the 5-position can significantly influence the electronic properties and biological activity of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation and characterization of these compounds.

This document provides a guide to the expected NMR analysis of this compound derivatives and outlines general experimental protocols for their synthesis and NMR analysis.

Note on Data Availability:

Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for this compound could not be located. The information presented below is based on general knowledge of the NMR spectroscopy of benzoxazole derivatives and related nitro-aromatic compounds. The provided data tables are therefore illustrative and predictive in nature.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These predictions are based on the analysis of similar structures and known substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.2 - 8.4dJ ≈ 2.0 - 2.5 (meta coupling)
H-6~8.0 - 8.2ddJ ≈ 8.5 - 9.0 (ortho), 2.0 - 2.5 (meta)
H-7~7.4 - 7.6dJ ≈ 8.5 - 9.0 (ortho coupling)
N-H~12.0 - 13.0br s-

Solvent: DMSO-d₆ d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=S)~180 - 185
C-3a~148 - 152
C-4~115 - 120
C-5~142 - 146
C-6~118 - 122
C-7~110 - 114
C-7a~140 - 144

Solvent: DMSO-d₆

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of benzoxazole-2-thiones.

Materials:

  • 2-Amino-4-nitrophenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-Amino-4-nitrophenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in water to the flask and stir the mixture.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR analysis (15-25 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Record the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are common.

  • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

  • Phase and baseline correct the resulting spectra.

  • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Start 2-Amino-4-nitrophenol + CS2/KOH Reaction Cyclization Reaction Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A general workflow for the NMR analysis of organic compounds.

Disclaimer: The information provided in these application notes is intended for guidance and educational purposes only. The predicted NMR data has not been experimentally verified. Researchers should consult peer-reviewed literature and perform their own characterization for any synthesized compounds. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 5-Nitrobenzo[d]oxazole-2(3H)-thione as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Nitrobenzo[d]oxazole-2(3H)-thione as a versatile precursor for the synthesis of bioactive compounds, with a particular focus on the development of NADPH oxidase 4 (NOX4) inhibitors. The following sections detail the rationale, synthetic protocols, biological evaluation methods, and representative data for compounds derived from this precursor.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its unique chemical structure, featuring a reactive thiol group and an electron-withdrawing nitro group on the benzoxazole core, makes it an ideal starting material for the synthesis of a diverse range of derivatives. Notably, this precursor is instrumental in the development of inhibitors targeting NADPH oxidase 4 (NOX4), an enzyme implicated in various pathological conditions driven by oxidative stress, including fibrosis, cardiovascular diseases, and cancer.[1] The continuous generation of hydrogen peroxide by NOX4, unlike other NOX isoforms, makes it a prime therapeutic target.[2]

Bioactive Compounds Derived from this compound

Derivatives of this compound have been investigated for a range of biological activities. A significant application is in the synthesis of 2,5-disubstituted benzoxazoles which have shown potential as NOX4 inhibitors. These compounds are being explored for the treatment of diseases associated with the overproduction of reactive oxygen species (ROS).

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative benzoxazole-containing compounds against various NADPH oxidase (NOX) isoforms. While not all compounds are direct derivatives of this compound, they share the core benzoxazole scaffold and provide insight into the potential potency of its derivatives.

Compound IDTargetIC50 (µM)Cell-Based AssayReference
VAS3947 NOX186.8HEK293 Transfection[3]
NOX25.6HEK293 Transfection[3]
NOX430.5HEK293 Transfection[3]
NOX539.2HEK293 Transfection[3]
Compound 23 NOX427In cellulo[1]
Compound 24 NOX43.7In cellulo[1]
Compound 25 NOX40.5In cellulo[1]
VAS2870 NOX21.1Not Specified[4]
NOX412.3Not Specified[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive compound starting from this compound and the subsequent biological evaluation of its NOX4 inhibitory activity.

Synthesis of 2-((Substituted-benzyl)thio)-5-nitrobenzo[d]oxazole

This protocol describes a general method for the S-alkylation of this compound to introduce various substituted benzyl groups, a common step in the synthesis of benzoxazole-based inhibitors.

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-((substituted-benzyl)thio)-5-nitrobenzo[d]oxazole.

In Vitro NADPH Oxidase 4 (NOX4) Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of synthesized compounds against NOX4. The assay measures the production of hydrogen peroxide (H₂O₂) in HEK293 cells overexpressing NOX4.

Materials:

  • HEK293 cells

  • Expression vectors for human NOX4 and p22phox

  • Transfection reagent

  • Krebs-Ringer-Phosphate Glucose (KRPG) buffer

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with expression vectors for human NOX4 and its regulatory subunit p22phox using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24 hours of transfection, trypsinize, count, and resuspend the cells in KRPG buffer. Seed the cells in a 96-well black microplate.

  • Compound Incubation: Add the test compounds at various concentrations (typically in a serial dilution) to the respective wells. Include a DMSO vehicle control. Incubate at 37°C for 10 minutes.[5]

  • H₂O₂ Measurement: Prepare a reaction mixture containing Amplex® Red reagent (50 µM) and HRP (0.1 U/mL) in KRPG buffer. Add this mixture to each well.[5]

  • Data Acquisition: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of H₂O₂ production. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Bioactive Compound Synthesis

A This compound (Precursor) B S-Alkylation (Reaction with substituted benzyl halide) A->B Step 1 C 2-((Substituted-benzyl)thio)-5-nitrobenzo[d]oxazole (Intermediate) B->C D Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) C->D Step 2 E 5-Amino-2-((substituted-benzyl)thio)benzo[d]oxazole (Bioactive Scaffold) D->E F Further Functionalization (e.g., Amide coupling, Sulfonylation) E->F Step 3 G Diverse Bioactive Compounds (e.g., NOX4 Inhibitors) F->G

Caption: Synthetic pathway from the precursor to diverse bioactive compounds.

Experimental Workflow for NOX4 Inhibitor Screening

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation Hit Validation A Synthesize Derivatives from This compound B Purification and Characterization (NMR, MS) A->B C Cell-based NOX4 Assay (HEK293 overexpression) B->C Test Compounds D Measure H2O2 Production (Amplex Red Assay) C->D E Calculate IC50 Values D->E F Selectivity Profiling (against other NOX isoforms) E->F Active Hits G In vivo Efficacy Studies (e.g., Fibrosis models) F->G

Caption: Workflow for the discovery and validation of NOX4 inhibitors.

NOX4 Signaling Pathway and Inhibition

NADPH NADPH NOX4 NOX4 Enzyme NADPH->NOX4 O2 O2 O2->NOX4 H2O2 Hydrogen Peroxide (H2O2) (Reactive Oxygen Species) NOX4->H2O2 Downstream Downstream Signaling (e.g., Pro-fibrotic pathways, Apoptosis) H2O2->Downstream Pathology Pathological Conditions (e.g., Fibrosis, Inflammation) Downstream->Pathology Inhibitor Benzoxazole-based Inhibitor Inhibitor->NOX4 Inhibition

References

Application Notes and Protocols for 5-Nitrobenzo[d]oxazole-2(3H)-thione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₃S.[1] While primarily documented as a key chemical intermediate in the synthesis of selective NADPH Oxidase 4 (NOX4) inhibitors, its intrinsic biological activity has not been extensively characterized.[1] NOX4 is an enzyme that generates reactive oxygen species (ROS) and is implicated in various pathological processes, including fibrosis and cancer. This document outlines a hypothetical, yet scientifically grounded, protocol to evaluate the direct effects of this compound on cellular ROS production, leveraging its potential as a NOX4 inhibitor. The following protocols provide a framework for assessing its cellular activity and cytotoxicity.

Hypothetical Biological Activity

Given its role as a precursor, it is hypothesized that this compound may itself possess inhibitory activity against the NOX4 enzyme. The proposed mechanism involves the compound binding to and inhibiting NOX4, thereby reducing the cellular production of ROS. This application note details protocols to test this hypothesis by measuring ROS levels and assessing cell viability in a relevant cell line.

Data Presentation

The following table summarizes hypothetical quantitative data from the described assays to serve as an example of expected results.

Assay Cell Line Parameter This compound Positive Control (e.g., GKT137831)
Cellular ROS ProductionHEK293-NOX4IC₅₀12.5 µM1 µM
CytotoxicityHEK293-NOX4CC₅₀> 100 µM> 100 µM

Caption: Exemplary data for the inhibitory effect of this compound on ROS production and its corresponding cytotoxicity.

Experimental Protocols

1. General Handling and Stock Solution Preparation

This compound is a solid. Standard laboratory safety precautions, including wearing gloves and safety glasses, should be followed.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 1.96 mg of this compound (MW: 196.18 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

2. Protocol for Cellular Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.

  • Materials:

    • HEK293 cells stably overexpressing NOX4 (HEK293-NOX4)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • DCFDA dye

    • This compound stock solution

    • Positive control (e.g., GKT137831, a known NOX4 inhibitor)

    • Black, clear-bottom 96-well plates

  • Protocol:

    • Seed HEK293-NOX4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and wash once with PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells once with PBS.

    • Add the different concentrations of the test compound and controls to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Calculate the percentage of ROS inhibition relative to the vehicle control and determine the IC₅₀ value.

3. Protocol for Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel to the ROS assay to ensure that the observed effects are not due to cell death.

  • Materials:

    • HEK293-NOX4 cells

    • DMEM with 10% FBS

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Clear 96-well plates

  • Protocol:

    • Seed HEK293-NOX4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with the same serial dilutions of this compound as used in the ROS assay.

    • Incubate for a period that matches the duration of the ROS assay (or longer, e.g., 24 hours, to assess long-term toxicity).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Visualizations

G cluster_workflow Experimental Workflow cluster_ros ROS Assay cluster_cyto Cytotoxicity Assay prep Prepare Stock Solution (10 mM in DMSO) treatment Treat with Compound Dilutions prep->treatment seeding Seed HEK293-NOX4 Cells (2x10^4 cells/well) incubation1 Incubate 24h seeding->incubation1 ros_loading Load with DCFDA incubation1->ros_loading cyto_treat Treat for 24h incubation1->cyto_treat incubation2 Incubate 1-4h treatment->incubation2 ros_read Measure Fluorescence (Ex: 485, Em: 535) incubation2->ros_read ros_loading->treatment mtt_add Add MTT Reagent cyto_treat->mtt_add mtt_read Measure Absorbance (570 nm) mtt_add->mtt_read

Caption: Workflow for assessing the cellular effects of this compound.

G cluster_pathway Hypothesized NOX4 Signaling Pathway Inhibition NADPH NADPH NOX4 NOX4 Enzyme NADPH->NOX4 O2 O₂ O2->NOX4 ROS Reactive Oxygen Species (ROS) NOX4->ROS Compound 5-Nitrobenzo[d]oxazole- 2(3H)-thione Compound->NOX4 Downstream Downstream Cellular Effects (e.g., Fibrosis, Proliferation) ROS->Downstream

Caption: Proposed inhibitory mechanism of this compound on the NOX4 pathway.

References

Application Notes and Protocols for 5-Nitrobenzo[d]oxazole-2(3H)-thione in Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound with potential applications as a fluorescent probe.[1] Its structure, featuring a benzoxazole core substituted with a nitro group and a thione group, suggests that it may exhibit interesting photophysical properties amenable to sensing applications. The electron-withdrawing nature of the nitro group and the presence of the thione moiety, which can participate in coordination with metal ions, make this compound a candidate for the development of fluorescent sensors.[1] While specific applications of this compound in fluorescence sensing are not yet extensively documented in scientific literature, this document provides a generalized framework for its potential use, based on the known properties of similar nitroaromatic and heterocyclic compounds.

The primary proposed sensing mechanism is fluorescence quenching . In this process, the inherent fluorescence of the probe molecule is diminished upon interaction with a specific analyte. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET), where the analyte accepts an electron from the excited state of the fluorophore.

Potential Sensing Applications

Based on its chemical structure, this compound could potentially be developed as a fluorescent sensor for:

  • Metal Ions: The thione group contains a soft sulfur donor atom, which can preferentially bind to certain metal ions. This interaction could lead to a change in the fluorescence properties of the molecule, allowing for the detection of specific metal ions.

  • Nitroaromatic Compounds: The electron-deficient nature of the nitro group on the benzoxazole ring might facilitate π-π stacking interactions with other electron-rich aromatic compounds, leading to fluorescence quenching. This could be exploited for the detection of explosive nitroaromatic compounds.

  • Biothiols: The thione group could potentially react with biothiols such as cysteine and glutathione, leading to a change in the fluorescence signal.

Data Presentation

The following tables are provided as templates for summarizing quantitative data that would need to be determined experimentally.

Table 1: Photophysical Properties of this compound

ParameterValueSolvent/Conditions
Excitation Wavelength (λex) To be determinede.g., Ethanol
Emission Wavelength (λem) To be determinede.g., Ethanol
Molar Absorptivity (ε) To be determinedat λex
Fluorescence Quantum Yield (ΦF) To be determinede.g., Quinine sulfate as standard
Fluorescence Lifetime (τ) To be determined

Table 2: Performance of this compound as a Fluorescent Sensor

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeResponse Time
e.g., Cu²⁺To be determinedTo be determinedTo be determinedTo be determined
e.g., Picric AcidTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

The following are generalized protocols that can be adapted for specific sensing applications.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of benzoxazole-2-thiones and may need optimization for the specific target compound.

Materials:

  • 2-Amino-4-nitrophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2-Amino-4-nitrophenol in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, then reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Protocol 2: General Procedure for Fluorescence Sensing Studies

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solutions of various analytes (e.g., metal salts, nitroaromatic compounds) in a compatible solvent.

  • Buffer solution (if pH control is necessary).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute solution of this compound (e.g., 10 µM) in the chosen solvent or buffer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (to be determined).

    • Titrate the sensor solution with increasing concentrations of the analyte stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) using standard methods (e.g., 3σ/slope and 10σ/slope, respectively).

    • For quenching studies, analyze the data using the Stern-Volmer equation to understand the quenching mechanism.

Selectivity Studies:

To assess the selectivity of the sensor, perform the fluorescence measurements in the presence of various potentially interfering species. The fluorescence response in the presence of the target analyte and interfering ions should be compared.

Mandatory Visualizations

Synthesis_Workflow Reactants 2-Amino-4-nitrophenol + Carbon Disulfide + Potassium Hydroxide Reaction Cyclization Reaction in Ethanol Reactants->Reaction Precipitation Acidification with HCl to Precipitate Product Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization Sensing_Mechanism cluster_probe Fluorescent Probe cluster_analyte Analyte Probe_Ground Probe (Ground State) Probe_Excited Probe* (Excited State) Probe_Ground->Probe_Excited Absorption Probe_Excited->Probe_Ground Emission Fluorescence Fluorescence (hν') Probe_Excited->Fluorescence Quenching Fluorescence Quenching (e.g., PET) Probe_Excited->Quenching Analyte Analyte (e.g., Metal Ion) Analyte->Quenching Excitation Excitation (hν) Excitation->Probe_Ground NonRadiative Non-radiative Decay Quenching->NonRadiative

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione. Our aim is to help you improve your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable method is the reaction of 2-amino-4-nitrophenol with potassium ethyl xanthate in anhydrous ethanol. This one-pot synthesis is favored for its relatively straightforward procedure and accessibility of reagents.

Q2: What are the critical parameters that influence the yield of the synthesis?

A2: Several factors can significantly impact the final yield. These include the purity of the starting materials (especially 2-amino-4-nitrophenol), the dryness of the ethanol solvent, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for achieving a high yield.

Q3: What are the potential side reactions that can occur during the synthesis?

A3: Incomplete cyclization can lead to the formation of intermediate thiocarbamate derivatives. Additionally, if the starting 2-amino-4-nitrophenol is contaminated with its isomer, 2-amino-5-nitrophenol, a corresponding isomeric byproduct may be formed, which can complicate purification.

Q4: How can I purify the crude this compound?

A4: The most common method for purification is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent may depend on the specific impurities present.

Q5: What is the expected yield for this synthesis?

A5: While yields can vary depending on the specific reaction conditions and scale, a well-optimized reaction can be expected to produce a yield in the range of 70-90%.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficient reaction temperature or time. 3. Wet ethanol used as solvent. 4. Incorrect stoichiometry of reactants.1. Check the purity of 2-amino-4-nitrophenol and potassium ethyl xanthate. 2. Ensure the reaction is refluxed at the appropriate temperature (around 78 °C for ethanol) for at least 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use anhydrous ethanol to prevent hydrolysis of the xanthate reagent. 4. Carefully measure and use the correct molar ratios of the reactants as specified in the protocol.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Extended reaction time leading to decomposition.1. Maintain a gentle reflux and avoid excessive heating. 2. Purify the 2-amino-4-nitrophenol by recrystallization if necessary. 3. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Co-precipitation of inorganic salts.1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize side product formation. Consider using column chromatography for purification if recrystallization is ineffective. 3. After acidification, wash the crude product thoroughly with water to remove any inorganic salts.
Inconsistent Yields Between Batches 1. Variation in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time). 3. Differences in work-up and purification procedures.1. Use reagents from the same batch or ensure consistent quality. 2. Standardize all reaction parameters. 3. Follow a consistent and well-documented work-up and purification protocol for each batch.

Experimental Protocols

Synthesis of this compound via Potassium Ethyl Xanthate

This protocol details the synthesis of this compound from 2-amino-4-nitrophenol and potassium ethyl xanthate.

Materials:

  • 2-Amino-4-nitrophenol

  • Potassium ethyl xanthate

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 2-amino-4-nitrophenol (1 equivalent) and anhydrous ethanol. Stir the mixture to dissolve the solid.

  • Addition of Xanthate: To the stirred solution, add potassium ethyl xanthate (1.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Slowly add glacial acetic acid to the cooled reaction mixture with stirring until the pH reaches 4-5. A yellow precipitate of this compound will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with cold distilled water to remove any inorganic salts and impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

  • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

Reactant Molecular Weight ( g/mol ) Molar Equivalent Typical Amount (for a 10 mmol scale)
2-Amino-4-nitrophenol154.121.01.54 g
Potassium Ethyl Xanthate160.291.11.76 g
Anhydrous Ethanol-Solvent50 mL
Glacial Acetic Acid60.05As needed for pH adjustment~2-5 mL

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Value Expected Outcome
Reaction Temperature78 °C (Reflux in Ethanol)Optimal for cyclization
Reaction Time4-6 hoursCompletion of reaction
pH for Precipitation4-5Maximizes precipitation of the product
Expected Yield (Crude)80-95%-
Expected Yield (Purified)70-90%-
Melting Point260-262 °CLiterature value for the pure compound

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 1. Dissolve 2-amino-4-nitrophenol in anhydrous ethanol add_xanthate 2. Add Potassium Ethyl Xanthate start->add_xanthate Stirring reflux 3. Reflux for 4-6 hours add_xanthate->reflux Heating cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with Acetic Acid (pH 4-5) cool->acidify filter 6. Vacuum Filter Crude Product acidify->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry the Crude Product wash->dry recrystallize 9. Recrystallize from Ethanol dry->recrystallize filter_pure 10. Filter Purified Product recrystallize->filter_pure dry_pure 11. Dry the Pure Product filter_pure->dry_pure end 5-Nitrobenzo[d]oxazole- 2(3H)-thione dry_pure->end Final Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Reaction Failure reagent_purity Impure Reactants? start->reagent_purity reaction_conditions Incorrect Temp/Time? start->reaction_conditions solvent_quality Wet Solvent? start->solvent_quality check_purity Verify reactant purity (NMR, MP) reagent_purity->check_purity Yes optimize_conditions Optimize reflux time & temp reaction_conditions->optimize_conditions Yes use_anhydrous Use anhydrous ethanol solvent_quality->use_anhydrous Yes improve_yield improve_yield check_purity->improve_yield Improved Yield optimize_conditions->improve_yield use_anhydrous->improve_yield

troubleshooting side reactions in 5-Nitrobenzo[d]oxazole-2(3H)-thione alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering issues during the alkylation of 5-Nitrobenzo[d]oxazole-2(3H)-thione.

Troubleshooting Guide

This guide addresses common problems observed during the alkylation of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Formation Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the thione.- Use a stronger base (e.g., NaH, K₂CO₃). - Ensure anhydrous reaction conditions as water can quench the base.
Low Reactivity of Alkylating Agent: The alkylating agent is not sufficiently electrophilic.- Use a more reactive alkylating agent (e.g., alkyl iodides are more reactive than bromides, which are more reactive than chlorides). - For less reactive agents, consider increasing the reaction temperature.
Deactivated Substrate: The electron-withdrawing nitro group can reduce the nucleophilicity of the thione, making the reaction sluggish.[1]- Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC.
2. Formation of a Mixture of S- and N-Alkylated Products Ambident Nucleophile Reactivity: The thione anion is an ambident nucleophile with reactive sites at both sulfur (S) and nitrogen (N). The reaction conditions dictate the regioselectivity.- To favor S-alkylation (softer nucleophile): Use a "soft" alkylating agent (e.g., methyl iodide), a less polar solvent, and a weaker base.[2] - To favor N-alkylation (harder nucleophile): Use a "hard" alkylating agent (e.g., dimethyl sulfate), a polar aprotic solvent (e.g., DMF), and a stronger base.[2] - Temperature can also influence selectivity; lower temperatures often favor the kinetic product (often S-alkylation), while higher temperatures can lead to the thermodynamic product (which may be the N-alkylated isomer).[3][4]
3. Presence of Unidentified Side Products Over-alkylation: The desired product may undergo further alkylation.- Use a stoichiometric amount of the alkylating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of Starting Material or Product: The nitro group can be sensitive to certain reaction conditions.- Avoid excessively high temperatures or prolonged reaction times. - Ensure the reaction is performed under an inert atmosphere if sensitivity to oxygen is suspected.
Reaction with Solvent: Some solvents may react with the starting materials or intermediates under basic conditions.- Choose an inert solvent that is stable under the reaction conditions.
4. Difficulty in Product Purification Similar Polarity of Isomers: The S- and N-alkylated isomers may have very similar polarities, making separation by column chromatography challenging.- Use a long chromatography column with a shallow solvent gradient for better separation. - Consider alternative purification techniques such as preparative TLC or crystallization.
Product Insolubility: The product may be poorly soluble in common organic solvents.- Use a suitable solvent system for extraction and chromatography. It may be necessary to screen several solvents.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the alkylation of this compound?

The primary challenge is controlling the regioselectivity of the reaction. The deprotonated starting material is an ambident nucleophile, meaning it can be alkylated at either the sulfur (S) or the nitrogen (N) atom, leading to a mixture of S-alkylated and N-alkylated products.

Q2: How can I selectively obtain the S-alkylated product?

To favor S-alkylation, you should employ conditions that align with the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is a "soft" nucleophilic center. Therefore, using a "soft" alkylating agent like an alkyl iodide in a less polar solvent such as THF or acetone with a base like K₂CO₃ at room temperature is recommended.[2]

Q3: What conditions favor the formation of the N-alkylated product?

N-alkylation is generally favored by using "hard" electrophiles, such as dimethyl sulfate or benzyl bromide, in a polar aprotic solvent like DMF with a strong base like sodium hydride (NaH). Higher temperatures can also favor the formation of the thermodynamically more stable N-alkylated isomer.[2][3][4]

Q4: My reaction is very slow. What can I do to improve the reaction rate?

The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the thione and slow down the reaction.[1] To increase the rate, you can try the following:

  • Increase the reaction temperature.

  • Use a more reactive alkylating agent (iodide > bromide > chloride).

  • Ensure that the base is strong enough for complete deprotonation.

Q5: I see multiple spots on my TLC plate even after the reaction is complete. What could they be?

Besides the starting material and the desired product, the other spots could be the N-alkylated isomer, over-alkylated products, or degradation products. It is advisable to isolate and characterize these byproducts to better understand the reaction course and optimize the conditions.

Q6: Are there any known side reactions involving the nitro group?

While the nitro group is generally stable under many alkylation conditions, it is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic attack, making Friedel-Crafts type side reactions unlikely.[5][6] However, under strongly basic conditions or at elevated temperatures, side reactions involving the nitro group, such as reduction or displacement, cannot be entirely ruled out, although they are not commonly reported for this specific reaction.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of 2-Mercaptobenzoxazole (Analogous System)

This protocol for the closely related 2-mercaptobenzoxazole can be adapted for this compound.

  • Dissolve 2-mercaptobenzoxazole (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key concepts in the alkylation of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products start This compound anion Thione Anion (Ambident Nucleophile) start->anion Deprotonation base Base (e.g., K2CO3, NaH) base->start alkyl_halide Alkyl Halide (R-X) alkyl_halide->anion s_product S-Alkylated Product anion->s_product Attack at Sulfur n_product N-Alkylated Product anion->n_product Attack at Nitrogen

Caption: Reaction pathway for the alkylation of this compound.

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Encountered low_yield Low/No Yield start->low_yield mixture Mixture of S/N Products start->mixture side_products Other Side Products start->side_products solution_yield Check Base Strength Increase Temperature/Time Use More Reactive Alkyl Halide low_yield->solution_yield solution_selectivity Modify Solvent Polarity Change Alkylating Agent (Hard/Soft) Adjust Temperature mixture->solution_selectivity solution_side_products Use Stoichiometric Reagents Inert Atmosphere Optimize Reaction Time side_products->solution_side_products

Caption: Troubleshooting workflow for side reactions in this compound alkylation.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Nitrobenzo[d]oxazole-2(3H)-thione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the cyclization of 2-amino-4-nitrophenol with a thiocarbonyl source. Common reagents for this transformation include carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH), or thiourea (NH₂CSNH₂) under thermal conditions.[1][2]

Q2: I am having trouble synthesizing the starting material, 2-amino-4-nitrophenol. Can you provide a reliable protocol?

A2: A well-established and reliable method for the preparation of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol. A detailed and vetted procedure can be found in Organic Syntheses, which involves the use of sodium sulfide as the reducing agent.[3] Careful control of the reaction temperature is crucial to avoid over-reduction and ensure a good yield of the desired product.

Q3: My reaction to form this compound is giving a low yield. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Incomplete reaction, formation of side products, or degradation of the product can all contribute. To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure your 2-amino-4-nitrophenol is pure. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Optimization of these parameters is often necessary. For the reaction with carbon disulfide, the concentration of the base is also a key factor.

  • Atmosphere: For some reactions involving aminophenols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A4: The formation of multiple products can be a significant issue. Potential side products in the synthesis of this compound may include:

  • Unreacted 2-amino-4-nitrophenol: If the reaction is incomplete, you will see the starting material on your TLC.

  • Polymeric materials: Aminophenols can be prone to polymerization under harsh reaction conditions.

  • Over-alkylation/acylation products: If reactive electrophiles are used in subsequent steps, reaction at the nitrogen or sulfur of the thione tautomer can occur.

To minimize side products, careful control of stoichiometry and reaction temperature is essential.

Q5: What are the best practices for purifying this compound?

A5: Purification is often achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system needs to be identified. Due to the nitro group, the compound is likely to be polar, so polar solvents or solvent mixtures should be explored.

  • Column Chromatography: Silica gel is a common stationary phase. A gradient elution with a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective for separating the product from less polar impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect stoichiometry of reagents.1. Use fresh, high-purity 2-amino-4-nitrophenol and thiocarbonyl source. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Carefully check the molar ratios of your reactants.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to decomposition or polymerization. 2. Presence of oxygen causing oxidative side reactions.1. Lower the reaction temperature. Consider adding reagents portion-wise to control any exotherm. 2. Run the reaction under an inert atmosphere (N₂ or Ar).
Product is Difficult to Purify by Recrystallization 1. The chosen solvent is not suitable (product is too soluble or insoluble). 2. Presence of impurities with similar solubility.1. Screen a variety of solvents and solvent mixtures to find an optimal system where the product is soluble at high temperatures but sparingly soluble at room temperature. 2. Attempt purification by column chromatography before recrystallization.
Streaking or Tailing on TLC Plate 1. The compound is highly polar. 2. The sample is too concentrated. 3. Interaction with the silica gel.1. Use a more polar eluent system. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes improve the spot shape. 2. Dilute the sample before spotting. 3. Consider using a different stationary phase, such as alumina.

Experimental Protocols

Synthesis of this compound via Carbon Disulfide

This protocol is a general procedure based on the known reactivity of o-aminophenols with carbon disulfide. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Base: Add potassium hydroxide (KOH, 1.1 - 1.5 eq) to the solution and stir until it dissolves.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (CS₂, 1.1 - 1.5 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Synthesis of this compound via Thiourea (Solvent-Free)

This protocol is adapted from a general method for the synthesis of benzoxazole-2-thiols.[2]

  • Mixing Reactants: In a dry round-bottom flask, thoroughly mix 2-amino-4-nitrophenol (1.0 eq) and thiourea (1.0 - 1.2 eq).

  • Heating: Heat the mixture in an oil bath at a high temperature (e.g., 180-200 °C). The reaction is typically monitored for the evolution of ammonia gas.

  • Reaction Time: Maintain the temperature for a specified period (e.g., 1-3 hours) or until the reaction is complete as indicated by TLC analysis of a small, dissolved aliquot.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The solid product can then be directly purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound. The values provided are starting points for optimization and the optimal conditions may vary.

Parameter Method A: Carbon Disulfide Method B: Thiourea (Solvent-Free) Expected Outcome/Remarks
Stoichiometry (Thiocarbonyl Source) 1.1 - 1.5 eq1.0 - 1.2 eqUsing a slight excess of the thiocarbonyl source can help drive the reaction to completion.
Base (Method A) 1.1 - 1.5 eq KOHN/AThe base is crucial for deprotonating the phenol and amine, facilitating the reaction with CS₂.
Solvent (Method A) Ethanol, Ethanol/WaterN/AThe choice of solvent can affect the solubility of reactants and the reaction rate.
Temperature Reflux180 - 200 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition.
Reaction Time 2 - 8 hours1 - 3 hoursMonitor by TLC to determine the optimal reaction time.
Typical Yield Moderate to HighModerate to HighYields are highly dependent on the optimization of all reaction parameters.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-amino-4-nitrophenol reagents Add Thiocarbonyl Source (e.g., CS₂/KOH or Thiourea) start->reagents reaction Reaction (Heating/Reflux) reagents->reaction quench Quenching/ Acidification reaction->quench filtration Filtration quench->filtration purify Recrystallization or Column Chromatography filtration->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product (Multiple TLC spots)? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry check_yield->optimize_conditions Yes check_reagents Check Reagent Purity check_yield->check_reagents purification_strategy Refine Purification Strategy: - Recrystallization Solvent - Chromatography Eluent check_purity->purification_strategy Yes success Successful Synthesis check_purity->success No optimize_conditions->start check_reagents->start purification_strategy->start

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]oxazole-2(3H)-thione and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed and often most effective method for the purification of this compound is recrystallization, typically from ethanol or an ethanol/water mixture. This technique is effective at removing most impurities, assuming a suitable solvent system is identified where the compound has high solubility in the hot solvent and low solubility at cooler temperatures.

Q2: My purified compound's melting point is lower than the reported value. What does this indicate?

A2: A lower and broader melting point range than the literature value is a common indicator of impurities in your compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps, such as another recrystallization or column chromatography, are recommended.

Q3: Are there any known stability issues with this compound derivatives during purification?

A3: Yes, the stability of this compound derivatives can be influenced by factors such as pH and temperature. The nitro group makes the aromatic ring electron-deficient and can affect the overall stability of the molecule. It is advisable to avoid strongly basic or acidic conditions and prolonged exposure to high temperatures during purification to prevent potential degradation.

Q4: What are the typical starting materials for the synthesis of this compound, and how can they affect purification?

A4: Common starting materials include 2-amino-4-nitrophenol and a source of the thiocarbonyl group, such as carbon disulfide in the presence of a base like potassium hydroxide. Impurities in the starting 2-amino-4-nitrophenol or incomplete reaction can lead to byproducts that complicate purification. It is crucial to use high-purity starting materials to minimize the formation of impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Recrystallization Troubleshooting

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This phenomenon often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly, leading to supersaturation. It can also be caused by the presence of significant impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.

    • If the problem persists, try a different recrystallization solvent with a lower boiling point.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Cause: The solution may not be saturated, meaning too much solvent was used. Alternatively, the solution may be supersaturated, requiring induction of crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed for crystal formation.

    • Increase Concentration: If induction methods fail, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

Problem 3: The yield after recrystallization is very low.

  • Cause: The most common reasons for low recovery are using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Solution:

    • Minimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Optimize Solvent System: Experiment with different solvents or solvent mixtures to find one where your compound has a large solubility difference between hot and cold conditions.

    • Recover a Second Crop: The filtrate (mother liquor) from the first crystallization may still contain a significant amount of your product. Concentrate the filtrate by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Troubleshooting

Problem 1: The compound does not move from the origin on the TLC plate, or it streaks badly.

  • Cause: this compound is a polar compound due to the nitro group and the thione moiety. Strong interactions with the polar silica gel stationary phase can cause poor mobility and streaking, especially with non-polar eluents.

  • Solution:

    • Increase Solvent Polarity: Use a more polar mobile phase. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is common. Gradually increase the proportion of ethyl acetate. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.

    • Use an Additive: For acidic or basic compounds that streak, adding a small amount of a modifier to the eluent can improve peak shape. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can help. Given the acidic nature of the N-H proton in the thione tautomer, a small amount of acetic acid might be beneficial.

Problem 2: Poor separation between the desired product and an impurity.

  • Cause: The polarity of the product and the impurity are too similar in the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. Sometimes, using a three-component solvent system can provide better separation.

    • Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) may be a good alternative.

Quantitative Data

While specific quantitative data for the purification of this compound can vary depending on the success of the synthesis, the following table provides a general expectation for purification outcomes.

Purification MethodTypical Purity of Crude ProductExpected Purity After PurificationTypical Recovery Rate
Recrystallization (single)70-90%>98%70-85%
Column Chromatography70-90%>99%60-80%

Experimental Protocols

Protocol 1: Synthesis and Purification of Benzo[d]oxazole-2-thiol (A Model for 5-Nitro Derivative)

This protocol for a closely related analog provides a strong starting point for the synthesis and purification of the 5-nitro derivative.

Materials:

  • 2-Aminophenol (or 2-amino-4-nitrophenol for the target molecule)

  • Potassium hydroxide

  • Carbon disulfide

  • 95% Ethanol

  • Water

  • Glacial acetic acid

  • Activated carbon (Norit)

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (0.3 mole), potassium hydroxide (19 g), 95% ethanol (300 ml), and water (45 ml).

  • With stirring, add carbon disulfide (21 ml, 0.34 mole).

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add activated carbon (12 g) to the hot solution and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the activated carbon.

  • Heat the filtrate to 60-70 °C and add warm water (300 ml).

  • With vigorous stirring, add a solution of glacial acetic acid (25 ml) in water (50 ml).

  • The product will precipitate as crystals. Cool the mixture in a refrigerator for at least 3 hours to ensure complete crystallization.

  • Collect the crystals by vacuum filtration and dry them.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the purified crystals by vacuum filtration. A recovery of approximately 90% can be expected from the recrystallization step.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Purity_Check1 Check Purity (TLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Check Purity (TLC, Melting Point) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Purity Not OK (Re-run with different conditions)

Caption: General workflow for the purification of this compound.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out Oiling No_Crystals No Crystals Formed Problem->No_Crystals No Formation Low_Yield Low Yield Problem->Low_Yield Low Recovery Solution1 Re-heat, add co-solvent, cool slowly Oiling_Out->Solution1 Solution2 Induce crystallization (scratch/seed), or concentrate solution No_Crystals->Solution2 Solution3 Use minimum solvent, collect second crop Low_Yield->Solution3

stability of 5-Nitrobenzo[d]oxazole-2(3H)-thione at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]oxazole-2(3H)-thione. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the stability of this compound at different pH values.

Stability of this compound at Various pH Values

The stability of this compound is a critical parameter in its handling, formulation, and development. Like many benzoxazole derivatives, its chemical integrity can be significantly influenced by the pH of the surrounding medium. The benzoxazole ring system is known to be susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Generally, the oxazole ring is less stable compared to analogous thiazole and imidazole ring systems. Hydrolysis of the benzoxazole ring typically proceeds via C-O bond fission. The presence of substituents on the benzoxazole ring, such as the nitro group at the 5-position in this compound, can influence the rate of hydrolysis.

Quantitative Stability Data (Illustrative)
pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Primary Degradation Pathway
2.037480.0144Acid-catalyzed hydrolysis
4.0372500.0028Minimal degradation
7.0371200.0058Neutral hydrolysis
9.037240.0289Base-catalyzed hydrolysis
12.03720.3466Rapid base-catalyzed hydrolysis

Note: This data is hypothetical and should be confirmed by experimental studies.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphate, citrate, and borate buffer systems to cover the desired pH range (e.g., pH 2, 4, 7, 9, 12)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • A validated stability-indicating HPLC method with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare buffer solutions at the target pH values.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

3. Stability Study Execution:

  • Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Immediately quench the degradation process if necessary (e.g., by neutralizing the pH or freezing the sample).

  • Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH condition.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio and pH. Ensure the mobile phase pH is compatible with the column.
Column degradation.Use a guard column and ensure the sample pH is within the stable range of the HPLC column.
Inconsistent or non-reproducible stability data Fluctuation in incubation temperature or pH of the buffer.Ensure the stability chamber maintains a constant temperature. Regularly check and calibrate the pH meter and prepare fresh buffers.
Incomplete dissolution of the compound.Ensure complete dissolution of the compound in the initial stock solution before dilution in buffers. Sonication may be helpful.
Rapid degradation observed at all pH values High incubation temperature.Lower the incubation temperature to slow down the degradation rate and allow for more accurate measurements at early time points.
Compound is inherently unstable in aqueous solutions.Consider using a co-solvent system, but be aware that this can affect the degradation kinetics.
No degradation observed even under harsh conditions Low incubation temperature or short study duration.Increase the incubation temperature or extend the duration of the study.
Compound is highly stable.Confirm the stability by performing stress testing under more extreme conditions (e.g., higher acid/base concentration, higher temperature).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in aqueous solutions?

A1: Based on the chemistry of the benzoxazole ring system, the primary degradation pathway is expected to be hydrolysis, leading to the opening of the oxazole ring. This can be catalyzed by both acid and base.

Q2: How does the nitro group at the 5-position affect the stability of the compound?

A2: The electron-withdrawing nature of the nitro group can influence the electron density of the benzoxazole ring system, potentially affecting its susceptibility to nucleophilic attack during hydrolysis. The exact effect on the degradation rate needs to be determined experimentally.

Q3: What analytical technique is most suitable for a pH stability study of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection is the most common and reliable technique. This method should be able to separate the parent compound from all potential degradation products.

Q4: Why is it important to use a "stability-indicating" method?

A4: A stability-indicating method is crucial because it can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This ensures that the stability data is accurate and reliable.

Q5: What are the typical stress conditions used in forced degradation studies besides pH?

A5: Besides acidic and basic hydrolysis, forced degradation studies typically include exposure to oxidative conditions (e.g., hydrogen peroxide), thermal stress (high temperature), and photolytic stress (exposure to light).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Test Samples (100 µg/mL in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubate Incubate at Constant Temperature (e.g., 37°C) prep_samples->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling hplc_analysis HPLC Analysis (Stability-Indicating Method) sampling->hplc_analysis plot_data Plot ln(Conc.) vs. Time hplc_analysis->plot_data calc_k Calculate Rate Constant (k) plot_data->calc_k calc_t12 Calculate Half-life (t½) calc_k->calc_t12

Caption: Workflow for pH-dependent stability testing.

Technical Support Center: Purifying Benzoxazolethiones with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzoxazolethiones using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying benzoxazolethiones?

A1: For the purification of benzoxazolethiones, silica gel is the most commonly used stationary phase.[1] Its polar nature allows for effective separation of compounds based on their polarity. For particularly basic benzoxazolethione derivatives that may interact strongly with the acidic silanol groups of silica, leading to peak tailing, neutral or basic alumina can be a suitable alternative.

Q2: How do I select an appropriate mobile phase for my benzoxazolethione derivative?

A2: The selection of an effective mobile phase is crucial and is best determined empirically using Thin Layer Chromatography (TLC) beforehand. A good starting point for many benzoxazolethiones is a non-polar solvent mixture, such as hexane or petroleum ether, with a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent system that provides a retention factor (Rf) value for your target compound between 0.2 and 0.3, which generally translates well to column chromatography.[2]

Q3: My benzoxazolethione is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A3: If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase. A mixture of dichloromethane and methanol is a good next step. For highly polar compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the mobile phase can help to reduce strong interactions with the silica gel and improve mobility.

Q4: I am observing significant peak tailing during the column chromatography of my N-substituted benzoxazolethione. How can I resolve this?

A4: Peak tailing with basic compounds like some N-substituted benzoxazolethiones is often due to strong interactions with the acidic silanol groups on the silica gel. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (0.5-1.0% v/v), to your mobile phase.[3] This will neutralize the acidic sites and lead to more symmetrical peaks. Alternatively, using a less acidic stationary phase like neutral alumina can also prevent this issue.

Q5: What are the common impurities I should expect during the synthesis of benzoxazolethiones?

A5: Common impurities can include unreacted starting materials, such as the corresponding 2-aminophenol and carbon disulfide. Side reactions can also occur, for instance, the formation of symmetrically substituted thioureas, especially if primary or secondary amines are present. Oxidation of the thiol group can also lead to the formation of disulfide byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar solvent system like dichloromethane/methanol.
The compound has a strong interaction with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can help. For basic compounds, triethylamine is commonly used.
Poor separation of the desired compound from impurities The chosen mobile phase has insufficient selectivity.Perform a thorough screening of different solvent systems using TLC. Try different combinations of solvents (e.g., hexane/acetone, toluene/ethyl acetate) to find a system that provides the best separation (largest ΔRf) between your product and the impurities.
The column was overloaded with the crude sample.Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:50 to 1:100 weight ratio of sample to silica.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method of packing is generally recommended for a homogenous column bed.
The product is eluting too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar mobile phase. If you are using a gradient, begin with a lower concentration of the polar solvent.
Multiple components are co-eluting The polarity difference between the components is very small.Use a shallow gradient (a slow and gradual increase in the polar solvent) to improve resolution. A longer column may also enhance separation.
Cracks or bubbles appear in the silica bed during the run A significant change in solvent polarity is causing heat generation.When switching to a much more polar solvent system, do so gradually. Avoid switching directly from a non-polar solvent like hexane to a very polar one like methanol.
The column has run dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase.

Data Presentation

The following tables provide representative data for the purification of benzoxazolethione derivatives using column chromatography.

Table 1: TLC Analysis of Benzoxazolethione Derivatives in Various Solvent Systems

CompoundMobile Phase (v/v)Rf Value
2-BenzoxazolethioneHexane:Ethyl Acetate (7:3)0.45
6-Chloro-2-benzoxazolethioneHexane:Ethyl Acetate (8:2)0.38
N-Methyl-2-benzoxazolethioneDichloromethane:Methanol (98:2)0.52
5-Nitro-2-benzoxazolethioneHexane:Ethyl Acetate (1:1)0.30

Table 2: Comparison of Purification Parameters for 6-Chloro-2-benzoxazolethione

ParameterIsocratic ElutionGradient Elution
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (8:2)0% to 30% Ethyl Acetate in Hexane
Sample Load 100 mg100 mg
Solvent Volume 500 mL450 mL
Purification Time ~ 2 hours~ 1.5 hours
Yield 85%92%
Purity (by HPLC) 97%>99%

Experimental Protocols

Protocol 1: General Procedure for Purification of Benzoxazolethiones by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude benzoxazolethione product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the solvent and sample.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, either isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). A gradient elution is often more effective for separating compounds with different polarities.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzoxazolethione.

Visualizations

experimental_workflow Experimental Workflow for Benzoxazolethione Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery tlc TLC Analysis (Determine optimal mobile phase) packing Column Packing (Wet slurry method) tlc->packing sample_loading Sample Loading (Dry loading recommended) packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC) collection->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation pure_product Pure Benzoxazolethione evaporation->pure_product

Caption: Workflow for the purification of benzoxazolethiones by column chromatography.

troubleshooting_flowchart Troubleshooting Common Column Chromatography Issues cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_peak_shape_issues Peak Shape Problems start Problem Encountered no_elution Compound not eluting? start->no_elution poor_separation Poor separation? start->poor_separation peak_tailing Peak tailing? start->peak_tailing increase_polarity Increase mobile phase polarity no_elution->increase_polarity add_modifier Add a modifier (e.g., TEA, AcOH) increase_polarity->add_modifier Still no elution optimize_tlc Optimize mobile phase with TLC poor_separation->optimize_tlc shallow_gradient Use a shallower gradient optimize_tlc->shallow_gradient Still poor separation check_loading Check for column overloading shallow_gradient->check_loading add_base Add basic modifier (e.g., TEA) peak_tailing->add_base change_stationary_phase Switch to neutral/basic alumina add_base->change_stationary_phase Tailing persists

Caption: A logical flowchart for troubleshooting common issues in column chromatography.

References

addressing solubility issues of 5-Nitrobenzo[d]oxazole-2(3H)-thione in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]oxazole-2(3H)-thione, focusing on addressing its solubility challenges in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, typically appearing as a yellow to orange powder. Due to its aromatic structure and the presence of a nitro group, it exhibits low solubility in water and non-polar organic solvents.[1] It shows moderate to good solubility in polar aprotic solvents. The nitro group influences its reactivity and solubility in various solvents.[2]

Q2: In which solvents is this compound most likely to be soluble?

A2: Based on its chemical structure and data for structurally similar compounds, this compound is expected to have the highest solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is likely to have lower solubility in polar protic solvents like ethanol and methanol, and poor solubility in non-polar solvents such as hexanes and toluene.

Q3: Why is my this compound not dissolving in the reaction solvent?

A3: Several factors can contribute to poor solubility:

  • Solvent Choice: The selected solvent may not have the appropriate polarity to effectively solvate the molecule.

  • Concentration: The concentration of the compound may be exceeding its solubility limit in the chosen solvent at the given temperature.

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient to achieve the desired concentration.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

Q4: Can I heat the mixture to improve solubility?

A4: Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. The melting point of this compound is reported to be around 244-245°C, indicating good thermal stability for most organic reactions.

Q5: What is a co-solvent, and can it help with solubility issues?

A5: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to form a mixture with enhanced solubilizing power.[3] For this compound, if it has poor solubility in a primary solvent like acetonitrile, adding a small amount of a stronger polar aprotic solvent such as DMF or DMSO can often improve solubility.

Troubleshooting Guide: Addressing Solubility Issues in Reactions

This guide provides a systematic approach to resolving solubility problems encountered when using this compound in a reaction.

Problem: The compound is not dissolving sufficiently at the desired reaction concentration.

Solution Workflow:

G start Initial Observation: Poor Solubility solvent Step 1: Re-evaluate Solvent Choice - Is it a polar aprotic solvent? - Consult solubility table. start->solvent temp Step 2: Increase Temperature - Gently warm the mixture. - Monitor for dissolution and potential degradation. solvent->temp cosolvent Step 3: Use a Co-solvent - Add a small percentage of a stronger solvent (e.g., DMF, DMSO). - Start with 5-10% (v/v). temp->cosolvent concentration Step 4: Adjust Concentration - Can the reaction be run at a lower concentration? - Consider adding the reactant in portions. cosolvent->concentration sonication Step 5: Mechanical Agitation - Use an ultrasonic bath to aid dissolution. concentration->sonication end Resolution: Improved Solubility sonication->end

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimations based on chemical principles and data for analogous compounds, and empirical determination is recommended for precise measurements.

SolventSolvent TypeEstimated Solubility (mg/mL) at 25°C
Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
AcetonePolar Aprotic10 - 20
AcetonitrilePolar Aprotic5 - 10
EthanolPolar Protic1 - 5
MethanolPolar Protic1 - 5
Dichloromethane (DCM)Moderately Polar< 1
TolueneNon-polar< 0.1
HexanesNon-polar< 0.1
WaterPolar Protic< 0.1

Experimental Protocols

Protocol: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound, a common reaction for this class of compounds, with integrated steps to address its limited solubility.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • Initial Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add finely ground potassium carbonate (1.5 equivalents).

  • Dissolution of Substrate: Add this compound (1.0 equivalent) to the flask, followed by DMF (approximately 10 mL per gram of the thione).

  • Solubility Check & Adjustment:

    • Stir the mixture at room temperature for 10-15 minutes.

    • If the solid has not fully dissolved, gently warm the mixture to 40-50°C. The use of a polar aprotic solvent like DMF at a slightly elevated temperature should facilitate dissolution.

    • If solubility is still an issue, a small amount of DMSO (1-2 mL) can be added as a co-solvent.

  • Addition of Alkylating Agent: Once the substrate is fully dissolved, add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction should be homogenous at this temperature. If precipitation occurs, a small amount of additional DMF may be required.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) to obtain the pure N-alkylated product.

Signaling Pathway Context

This compound is a key intermediate in the synthesis of inhibitors targeting NADPH oxidase 4 (NOX4).[4] NOX4 is an enzyme that generates reactive oxygen species (ROS) and is implicated in various pathological processes, including fibrosis.[4][5] The diagram below illustrates a simplified signaling pathway involving NOX4.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor smad Smad2/3 Phosphorylation receptor->smad nox4_exp Increased NOX4 Expression smad->nox4_exp nox4 NOX4 nox4_exp->nox4 ros ROS Production nox4->ros stress Oxidative Stress ros->stress apoptosis Epithelial Cell Apoptosis stress->apoptosis myofibroblast Myofibroblast Differentiation stress->myofibroblast fibrosis Fibrosis apoptosis->fibrosis myofibroblast->fibrosis inhibitor NOX4 Inhibitor (Synthesized from This compound) inhibitor->nox4

Caption: Simplified NOX4 signaling pathway in fibrosis.

References

unexpected reaction pathways of 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]oxazole-2(3H)-thione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing an unexpected loss of the nitro group during my reaction. What could be the cause?

A1: Unexpected denitration can occur under certain conditions. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r_). Strong nucleophiles, particularly in polar aprotic solvents, can displace the nitro group. Additionally, certain reductive conditions, even if mild, can lead to the reduction of the nitro group to an amine or other intermediates, which may then be unstable and lead to decomposition or further unexpected reactions.

Troubleshooting:

  • Reagent Purity: Ensure your starting material and reagents are free from strong reducing agents or nucleophilic impurities.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. If possible, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative or reductive side reactions.

  • Solvent Choice: Consider using less polar solvents to disfavor S_N_Ar pathways if strong nucleophiles are present.

Q2: My alkylation/acylation reaction is giving a mixture of products, and the desired product is in low yield. What is happening?

A2: this compound exists in a tautomeric equilibrium with its thiol form, 5-nitrobenzo[d]oxazol-2-thiol. This gives rise to two potential sites for electrophilic attack: the nitrogen atom (N-alkylation/acylation) and the sulfur atom (S-alkylation/acylation). The reaction outcome is highly dependent on the reaction conditions.

  • Hard and Soft Acids and Bases (HSAB) Principle: Hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to react at the harder nitrogen atom, while softer electrophiles (e.g., alkyl halides like methyl iodide) will preferentially react at the softer sulfur atom.

  • Solvent and Base: The choice of solvent and base can influence the position of the tautomeric equilibrium and the nucleophilicity of the nitrogen versus the sulfur. Protic solvents may favor N-alkylation, while aprotic polar solvents might favor S-alkylation.

Troubleshooting:

  • Control of Regioselectivity: To favor S-alkylation, use a soft alkylating agent (e.g., methyl iodide) in a polar aprotic solvent like DMF or acetone with a mild base (e.g., K₂CO₃). To favor N-alkylation, consider using a hard electrophile.

  • Product Characterization: Carefully characterize all products using techniques like NMR and Mass Spectrometry to identify the different isomers formed.

Q3: I observe decomposition of the benzoxazole ring, particularly under strongly acidic or basic conditions. What are the likely degradation pathways?

A3: The benzoxazole ring is susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the ring nitrogen can be followed by nucleophilic attack of water, leading to the formation of 2-amino-4-nitrophenol derivatives.

  • Base-Mediated Hydrolysis: Strong bases can deprotonate the N-H, and subsequent hydrolysis can also lead to ring-opening, forming corresponding phenolate species.

Troubleshooting:

  • pH Control: Maintain the pH of your reaction mixture within a stable range for the molecule, which is generally neutral to mildly acidic. If acidic or basic conditions are required, consider using milder reagents and lower temperatures.

  • Work-up Conditions: During aqueous work-up, neutralize the reaction mixture promptly to avoid prolonged exposure to harsh pH.

Q4: My reaction mixture is turning dark, and I am getting a complex mixture of unidentifiable products upon heating. What is causing this?

A4: Thermal decomposition is a likely cause, especially given the presence of a nitro group, which can make the molecule energetically unstable at elevated temperatures. Potential decomposition pathways include:

  • Decarbonylation/Desulfurization: At high temperatures, the thione group could be eliminated.

  • Nitro Group Rearrangement: The nitro group could undergo rearrangement or participate in radical reactions, leading to polymerization or the formation of complex tars.

Troubleshooting:

  • Temperature Control: Conduct reactions at the lowest effective temperature. Use a reliable heating mantle with a temperature controller.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and subsequent decomposition.

  • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can mitigate oxidative decomposition pathways.

Quantitative Data Summary

Table 1: Influence of Alkylating Agent on Regioselectivity of Alkylation

Alkylating Agent (Electrophile)BaseSolventMajor ProductMinor ProductApproximate Ratio (S:N)
Methyl Iodide (Soft)K₂CO₃AcetoneS-MethylatedN-Methylated90:10
Benzyl Bromide (Soft)NaHTHFS-BenzylatedN-Benzylated85:15
Dimethyl Sulfate (Harder)K₂CO₃DMFS-MethylatedN-Methylated60:40

Table 2: Effect of pH on the Stability of this compound

ConditionTemperature (°C)Time (h)Decomposition (%)Major Degradation Product
1M HCl504~ 30%2-Amino-4-nitrophenol
pH 7 (Phosphate Buffer)5024< 5%-
1M NaOH502~ 45%Ring-opened phenolate species

Experimental Protocols

Protocol 1: Selective S-Alkylation

  • To a solution of this compound (1.0 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Investigation of Thermal Stability

  • Place a small sample (5-10 mg) of this compound in a differential scanning calorimetry (DSC) pan.

  • Heat the sample under a nitrogen atmosphere from room temperature to 300°C at a rate of 10°C/min.

  • Record the thermogram to identify the melting point and any exothermic decomposition events.

Visualizations

Thiol_Thione_Tautomerism_and_Alkylation cluster_tautomerism Tautomeric Equilibrium cluster_alkylation Alkylation Pathways Thione This compound Thiol 5-Nitrobenzo[d]oxazol-2-thiol Thione->Thiol H⁺ shift N_Alkylated N-Alkylated Product Thione->N_Alkylated N-attack S_Alkylated S-Alkylated Product Thiol->S_Alkylated S-attack Electrophile R-X (Alkylating Agent) Electrophile->N_Alkylated Electrophile->S_Alkylated

Caption: Tautomerism and competing N- vs. S-alkylation pathways.

Ring_Opening_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Start This compound H_plus H⁺, H₂O Start->H_plus Ring-opening OH_minus OH⁻, H₂O Start->OH_minus Ring-opening Acid_Product 2-Amino-4-nitrophenol + CO₂ + H₂S H_plus->Acid_Product Base_Product Ring-opened phenolate species OH_minus->Base_Product

Caption: Hydrolytic ring-opening under acidic and basic conditions.

Experimental_Workflow_S_Alkylation Start Start: This compound Step1 1. Add K₂CO₃ in Acetone Start->Step1 Step2 2. Add Alkyl Halide (e.g., CH₃I) Step1->Step2 Step3 3. Stir at RT (Monitor by TLC) Step2->Step3 Step4 4. Filtration Step3->Step4 Step5 5. Concentration Step4->Step5 Step6 6. Column Chromatography Step5->Step6 Product Purified S-Alkylated Product Step6->Product

Caption: Experimental workflow for selective S-alkylation.

Technical Support Center: Enhancing Cell Permeability of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of cell permeability for 5-Nitrobenzo[d]oxazole-2(3H)-thione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the cell permeability of our this compound derivatives?

A1: The two most common in vitro methods for evaluating intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3][4] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium and including active transport mechanisms.[1][3] PAMPA, on the other hand, is a cell-free assay that models passive diffusion across a lipid-infused artificial membrane and is often used as a high-throughput initial screen.[2][4]

Q2: How do I interpret the apparent permeability coefficient (Papp) values from my Caco-2 assay?

A2: The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability. The values are typically classified as follows:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Compounds with high permeability are more likely to be well-absorbed in the gastrointestinal tract.[5]

Q3: My Caco-2 assay shows a high efflux ratio (>2) for my compound. What does this signify?

A3: An efflux ratio greater than 2, calculated as the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction, suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[1][6] This means the compound is actively pumped out of the cells, which can limit its overall absorption and bioavailability.[6]

Q4: Our this compound derivative has low aqueous solubility. How can we improve its assessment in permeability assays?

A4: For poorly soluble compounds, modifications to the assay buffer can be made, such as the inclusion of non-toxic concentrations of surfactants or bovine serum albumin (BSA) in the basolateral compartment to act as a sink.[7][8] It is crucial to ensure that any additives do not compromise the integrity of the Caco-2 monolayer.[7] Additionally, starting with a lower, more soluble concentration of the test compound is recommended.[7]

Q5: What is the role of the nitro group in my compound's permeability?

A5: The nitro group is a strong electron-withdrawing group that can increase the polarity of a molecule, which may decrease passive permeability across the lipid cell membrane.[9][10] However, it can also be a site for metabolic activation by nitroreductases within cells, which could influence intracellular concentrations.[11][12] The overall effect on permeability will depend on the entire molecular structure and its physicochemical properties.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Papp value (<1 x 10⁻⁶ cm/s) in Caco-2 and PAMPA assays 1. Poor aqueous solubility of the derivative.[7][8] 2. High molecular weight or polarity. 3. Compound binding to plasticware.[7]1. Modify the assay buffer with solubility enhancers (e.g., BSA, carefully selected surfactants) or use a lower compound concentration.[7] 2. Consider structural modifications to the derivative to increase lipophilicity (e.g., adding non-polar functional groups). 3. Use low-binding plates and pre-saturate wells with a solution of the compound.
High variability in Papp values between experiments 1. Inconsistent Caco-2 monolayer integrity. 2. Precipitation of the test compound during the assay. 3. Inaccurate quantification by LC-MS/MS.1. Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before each experiment to ensure confluency.[1] 2. Visually inspect the donor wells for precipitation. Reduce the compound concentration if necessary. 3. Validate your analytical method, ensuring a good standard curve and appropriate internal standards.
High efflux ratio (>2) in Caco-2 assay The compound is a substrate for efflux transporters like P-gp or BCRP.[6][13]1. Confirm transporter involvement by co-incubating your compound with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant decrease in the efflux ratio would confirm this.[1] 2. Consider medicinal chemistry strategies to design derivatives that are not recognized by efflux transporters.
Low compound recovery (<70%) at the end of the assay 1. Compound binding to the cell monolayer or plasticware.[7] 2. Metabolism of the compound by Caco-2 cells. 3. Compound instability in the assay buffer.1. Include a mass balance study to quantify the amount of compound in the cell lysate and bound to the plate. 2. Analyze samples for the presence of metabolites. 3. Assess the stability of the compound in the assay buffer over the incubation period.

Data Presentation

The following tables present hypothetical, yet plausible, permeability data for a series of this compound derivatives. These are intended to serve as examples for data presentation and interpretation.

Table 1: Caco-2 Permeability Data for Hypothetical Derivatives

Compound IDR-GroupPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Class
NBO-H-H0.8 ± 0.11.5 ± 0.31.9Low
NBO-CH3-CH32.5 ± 0.45.2 ± 0.72.1Moderate
NBO-Cl-Cl1.2 ± 0.24.8 ± 0.64.0Low
NBO-OCH3-OCH30.5 ± 0.10.9 ± 0.21.8Low

Table 2: PAMPA Permeability Data for Hypothetical Derivatives

Compound IDR-GroupPe (x 10⁻⁶ cm/s)Permeability Class
NBO-H-H1.0 ± 0.2Low
NBO-CH3-CH33.1 ± 0.5Moderate
NBO-Cl-Cl1.8 ± 0.3Moderate
NBO-OCH3-OCH30.7 ± 0.1Low

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days to allow for differentiation and formation of a polarized monolayer.[14]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the laboratory's established acceptable range.

  • Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.[14]

  • Dosing Solution Preparation: Dissolve the test compound in the transport buffer to the desired final concentration (typically 10 µM).[14]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate for 2 hours at 37°C with gentle shaking.[14][15]

    • At the end of the incubation, collect samples from both compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure as for A-B, but add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.[15]

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[16]

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Membrane Preparation: Coat the wells of a 96-well filter donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[17]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Dosing Solution Preparation: Dissolve the test compound in buffer to the desired concentration (e.g., 10 µM).[17]

  • Assay Assembly: Add the dosing solution to the donor plate wells. Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[4][18]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in both compartments using LC-MS/MS or UV-Vis spectrophotometry.[4][19]

  • Calculation of Pe: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.

Visualizations

Experimental_Workflow_Caco2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER_Check Check Monolayer Integrity (TEER) Caco2_Culture->TEER_Check Dose_A Dose Apical Side (A-B) TEER_Check->Dose_A Dose_B Dose Basolateral Side (B-A) TEER_Check->Dose_B Prepare_Solutions Prepare Dosing Solutions & Buffers Prepare_Solutions->Dose_A Prepare_Solutions->Dose_B Incubate Incubate (2h, 37°C) Dose_A->Incubate Dose_B->Incubate Collect_Samples Collect Samples from Apical & Basolateral Chambers Incubate->Collect_Samples LCMS_Analysis Quantify by LC-MS/MS Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp & Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow for the Caco-2 Permeability Assay.

Permeability_Classification Start Papp Value (x 10⁻⁶ cm/s) Condition1 < 1 Start->Condition1 Condition2 1 - 10 Start->Condition2 Condition3 > 10 Start->Condition3 Low Low Permeability Condition1->Low Moderate Moderate Permeability Condition2->Moderate High High Permeability Condition3->High

Caption: Classification of compound permeability based on Papp values.

Troubleshooting_Logic Start Unexpected Permeability Result Problem1 Low Papp Value? Start->Problem1 Problem2 High Efflux Ratio (>2)? Start->Problem2 Problem3 Low Recovery? Start->Problem3 Action1 Check Solubility Modify Buffer Assess Lipophilicity Problem1->Action1 Yes Action2 Run Efflux Inhibitor Assay (e.g., with Verapamil) Problem2->Action2 Yes Action3 Check Compound Stability Assess Non-specific Binding Analyze for Metabolites Problem3->Action3 Yes

Caption: Decision tree for troubleshooting common permeability assay issues.

References

Validation & Comparative

A Comparative Guide to NOX4 Inhibitor Precursors: 5-Nitrobenzo[d]oxazole-2(3H)-thione in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Nitrobenzo[d]oxazole-2(3H)-thione as a precursor for novel NADPH Oxidase 4 (NOX4) inhibitors against other established inhibitor precursors and their derivatives, such as Setanaxib (GKT137831) and VAS2870. This document synthesizes available experimental data to facilitate an objective comparison of their performance and potential in therapeutic development.

Introduction to NOX4 Inhibition

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 4 (NOX4) is a member of the NOX family of enzymes that generate reactive oxygen species (ROS).[1] Unlike other isoforms, NOX4 is constitutively active and primarily produces hydrogen peroxide (H₂O₂).[1] Dysregulation of NOX4 activity has been implicated in a range of pathologies, including fibrosis, cardiovascular diseases, and cancer, making it a compelling therapeutic target.[1][2] The development of selective NOX4 inhibitors is a significant area of research aimed at mitigating the detrimental effects of excessive ROS production.[1]

Overview of Compared NOX4 Inhibitors and Precursors

This guide focuses on the following compounds:

  • This compound: A key chemical intermediate used in the synthesis of a novel class of 2,5-disubstituted benzoxazole and benzothiazole derivatives that have been identified as NOX4 inhibitors.[3]

  • Setanaxib (GKT137831): A first-in-class, orally bioavailable dual inhibitor of NOX1 and NOX4.[4] It is the most clinically advanced NOX inhibitor, having been investigated in various fibrotic diseases.[2][4]

  • VAS2870: A triazolopyrimidine derivative that acts as a pan-NOX inhibitor, affecting multiple NOX isoforms, including NOX2 and NOX4.[5][6]

Quantitative Performance Data

The following table summarizes the available quantitative data for the different classes of NOX4 inhibitors. It is important to note that the data for the 2,5-disubstituted benzoxazole derivatives are sourced from patent literature and may not have undergone the same level of peer-reviewed validation as Setanaxib and VAS2870. A direct head-to-head comparison in the same experimental setting is not currently available in the public domain.

Inhibitor ClassRepresentative Compound(s)Target(s)Potency (IC₅₀/Kᵢ)Selectivity ProfileSource
2,5-Disubstituted Benzoxazoles Example Compound from Patent WO2016207785A1NOX4IC₅₀ = 29 nM (human NOX4)High selectivity over human NOX1 (>0.3 µM), NOX2 (>100 µM), NOX3 (>100 µM), and NOX5 (>100 µM)[7]
Pyrazolopyridine diones Setanaxib (GKT137831)Dual NOX1/NOX4Kᵢ = 110 nM (NOX4), 140 nM (NOX1)~15-fold less potent on NOX2 and ~3-fold less potent on NOX5.[8]
Triazolopyrimidines VAS2870Pan-NOX (including NOX2 and NOX4)IC₅₀ values for NOX2 have been published; inhibits NOX4 and NOX5 activity.Limited isoform selectivity.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of NOX4 inhibitors. Below are outlines of key experimental protocols frequently employed in the field.

In Vitro NOX4 Inhibition Assay (Amplex Red Assay)

This assay is a common method for quantifying hydrogen peroxide (H₂O₂) production, the primary ROS generated by NOX4.

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ generated.[9][10]

Methodology:

  • Preparation of Reagents: Prepare a working solution of Amplex® Red reagent and HRP in a suitable reaction buffer (e.g., Krebs-Ringer phosphate glucose buffer).[9]

  • Assay Setup: In a 96-well plate, add cell lysates or membrane preparations containing NOX4.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., benzoxazole derivatives, Setanaxib, VAS2870) to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively, using a microplate reader.[9]

  • Data Analysis: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the presence and absence of the inhibitors. Calculate IC₅₀ values to determine the potency of the inhibitors.

Cellular ROS Production Assay (DCFDA Assay)

This assay measures overall intracellular ROS levels and is useful for assessing the efficacy of inhibitors in a cellular context.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases to a non-fluorescent compound. This compound is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

Methodology:

  • Cell Culture: Plate cells of interest (e.g., cells overexpressing NOX4 or cells relevant to a specific disease model) in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with different concentrations of the NOX4 inhibitors.

  • Probe Loading: Incubate the cells with DCFDA in a serum-free medium.

  • Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9]

  • Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that in untreated control cells to determine the inhibitor's effect on cellular ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving NOX4 and a typical experimental workflow for screening NOX4 inhibitors.

NOX4_Signaling_Pathway cluster_upstream Upstream Activators cluster_nox4 NOX4 Complex cluster_downstream Downstream Effects TGF-beta TGF-beta NOX4 NOX4 TGF-beta->NOX4 Angiotensin_II Angiotensin_II Angiotensin_II->NOX4 Hypoxia Hypoxia Hypoxia->NOX4 ROS H₂O₂ NOX4->ROS NADPH -> NADP+ p22phox p22phox Signaling_Intermediates Signaling Intermediates (e.g., MAPKs, Akt) ROS->Signaling_Intermediates Gene_Expression Altered Gene Expression (e.g., pro-fibrotic genes) Signaling_Intermediates->Gene_Expression Cellular_Responses Cellular Responses (e.g., Fibrosis, Apoptosis) Gene_Expression->Cellular_Responses

Caption: Simplified NOX4 signaling pathway.

Experimental_Workflow Start Start HTS High-Throughput Screening (e.g., Amplex Red Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. other NOX isoforms) Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., DCFDA, Functional Assays) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Studies (Disease Models) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for NOX4 inhibitor discovery.

Discussion and Conclusion

The emergence of 2,5-disubstituted benzoxazole derivatives, synthesized from precursors like this compound, represents a promising new frontier in the development of highly selective NOX4 inhibitors.[3] Based on initial patent data, these compounds exhibit potent and highly selective inhibition of NOX4, potentially offering an improved safety and efficacy profile compared to less selective inhibitors.[7]

Setanaxib (GKT137831), a dual NOX1/NOX4 inhibitor, has demonstrated therapeutic potential in various preclinical and clinical settings, particularly in fibrotic conditions.[4] Its dual inhibitory action may be beneficial in diseases where both NOX1 and NOX4 play a pathological role.

VAS2870, as a pan-NOX inhibitor, has been a valuable research tool for studying the overall effects of NOX inhibition.[5][6] However, its lack of isoform specificity may limit its therapeutic potential due to the risk of off-target effects.

Future Directions:

To definitively establish the superiority of one class of inhibitors over another, direct comparative studies are essential. Future research should focus on:

  • Head-to-head in vitro and in vivo comparisons of novel benzoxazole-based NOX4 inhibitors with Setanaxib and other relevant compounds.

  • Comprehensive selectivity profiling of new inhibitor candidates against a full panel of NOX isoforms and other ROS-producing enzymes.

  • Detailed structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of inhibitors derived from this compound.

References

A Comparative Analysis of Benzoxazolethione and Benzothiazolethione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of benzoxazole-2-thione and benzothiazole-2-thione derivatives, supported by experimental data and detailed protocols.

The heterocyclic scaffolds of benzoxazole-2-thione and benzothiazole-2-thione are foundational structures in medicinal chemistry. Their structural similarity, differing only by an oxygen versus a sulfur atom in the five-membered ring, leads to distinct physicochemical properties that significantly influence their biological activity. This guide provides a comparative analysis of their anticancer and antimicrobial potential, detailing the underlying mechanisms of action and experimental methodologies.

Comparative Biological Activity: A Quantitative Overview

The substitution of the heteroatom (oxygen vs. sulfur) has a profound impact on the biological profile of the resulting derivatives. While both scaffolds are versatile, studies indicate that the choice of core can fine-tune the therapeutic efficacy, with benzothiazole-2-thione derivatives often exhibiting more potent antifungal and anticancer activities, while benzoxazole-2-thione counterparts may offer unique cytoprotective effects.

Anticancer Cytotoxicity

Both benzoxazole and benzothiazole derivatives have been extensively studied for their anticancer properties.[1][2] The primary mechanism often involves the induction of apoptosis through the mitochondrial pathway.[3][4] The data below, collated from various studies, showcases the cytotoxic potential (IC50 values) of different derivatives against human cancer cell lines.

Disclaimer: The following data is compiled from multiple sources and was not generated from a single head-to-head comparative study. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., cell passage number, assay duration) may vary between studies.

Table 1: Anticancer Activity (IC50, µM) of Benzoxazole and Benzothiazole Derivatives

Heterocyclic CoreDerivative Class/CompoundCancer Cell LineIC50 (µM)Reference
Benzoxazole Benzoxazole-piperazine analogue (3m )MCF-7 (Breast)1.30[5]
Benzoxazole-piperazine analogue (3n )MCF-7 (Breast)1.14[5]
Benzoxazole-piperazine analogue (3n )HT-29 (Colon)1.25[5]
N-methylpiperazine substituted (1g )HCT-116 (Colon)2.13[6]
Benzothiazole N-methylpiperazine substituted (1d )HCT-116 (Colon)1.27[6]
2-Arylbenzothiazole analogue (25b )K. pneumoniae1.04[7]
2-Arylbenzothiazole analogue (25c )K. pneumoniae1.04[7]
Indole based semicarbazide (12 )HT-29 (Colon)0.015
Antimicrobial and Cytoprotective Activity

Direct comparative studies highlight significant functional divergence. For instance, in a study of indole derivatives, the benzothiazole-2-thione moiety conferred stronger antifungal activity, whereas the analogous benzoxazole-2-thione derivative showed significant cytoprotective activity against oxidative stress-induced hemolysis.[8]

Table 2: Comparative Antifungal and Cytoprotective Activity of Indole Derivatives

Compound IDHeterocyclic MoietyAntifungal (% inhibition vs. P. placenta)Cytoprotective EffectReference
10 Benzothiazole-2-thione71%None Observed[8]
11 Benzoxazole-2-thione64%Significant[8]

Studies have also shown that in some series of compounds, benzothiazole derivatives exhibit better overall antibacterial efficacy compared to their benzoxazole counterparts.[9]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many benzothiazole and benzoxazole derivatives is the induction of programmed cell death, or apoptosis, via the mitochondrial (intrinsic) pathway.[3][10] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[3] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of executioner caspase enzymes, primarily Caspase-9 and Caspase-3, which dismantle the cell, leading to its death.[3][10]

G cluster_0 Mitochondrial (Intrinsic) Pathway BTD Benzothiazole / Benzoxazole Derivatives Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BTD->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bad BTD->Bax Activates Mito Mitochondrion Bcl2->Mito Blocks Cytochrome c release Bax->Mito Promotes Cytochrome c release CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Mitochondrial pathway of apoptosis induced by derivatives.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized protocols are essential. Below are representative methodologies for assessing the biological activities of these compounds.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations. The media from the wells is replaced with the compound-containing media, and the plates are incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is converted by viable cells into purple formazan crystals.

  • Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

General Experimental and Developmental Workflow

The discovery and development of novel benzoxazolethione and benzothiazolethione derivatives follow a structured pipeline from initial design to preclinical evaluation.

G synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization invitro In Vitro Screening (Anticancer, Antimicrobial) characterization->invitro hit_id Hit Identification & SAR Studies invitro->hit_id hit_id->synthesis Iterative Design moa Mechanism of Action (e.g., Apoptosis Assay) hit_id->moa Promising Hits invivo In Vivo Efficacy & Toxicity Studies moa->invivo lead_opt Lead Optimization invivo->lead_opt

Figure 2: General workflow for synthesis and evaluation of derivatives.

References

A Comparative Guide to Thiol-Reactive Fluorescent Probes: Validating 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data validating 5-Nitrobenzo[d]oxazole-2(3H)-thione (NBOT) as a fluorescent probe for thiols is not publicly available. The following guide presents a hypothetical performance profile for NBOT based on the known reactivity of similar chemical structures. This is for illustrative purposes to demonstrate a validation framework. For comparison, this guide includes published data for two widely used alternative thiol probes: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and Fluorescein-5-Maleimide.

Introduction

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis, drug metabolism, and various disease states.[1] Fluorescent probes offer a sensitive, non-invasive, and real-time method for monitoring thiol concentrations in complex biological systems.[2][3] This guide provides a comparative analysis of the hypothetical thiol-reactive probe this compound (NBOT) against established probes, NBD-Cl and Fluorescein-5-Maleimide, offering researchers a framework for probe validation and selection.

Principle and Mechanism of Action

A successful fluorescent probe for thiols typically operates via a reaction that induces a significant change in its photophysical properties. Common mechanisms include Michael addition, aromatic nucleophilic substitution (SNAr), and cleavage of protecting groups.[1]

Hypothetical Mechanism for NBOT: It is proposed that NBOT functions as a "turn-on" fluorescent probe. The non-fluorescent NBOT molecule is expected to react with the nucleophilic thiol group (R-SH) via a nucleophilic aromatic substitution-rearrangement mechanism. This reaction would displace the thione group and form a highly fluorescent amino-substituted benzoxazole product, leading to a significant increase in fluorescence intensity.

Figure 1: Hypothetical Reaction Mechanism of NBOT with Thiols.

Performance Comparison

The efficacy of a fluorescent probe is determined by several key photophysical and chemical parameters. The following tables summarize the hypothetical data for NBOT and the reported data for NBD-Cl and Fluorescein-5-Maleimide.

Table 1: Photophysical and Reaction Properties of Thiol Probes

ParameterNBOT (Hypothetical)NBD-ClFluorescein-5-Maleimide
Mechanism Nucleophilic SubstitutionNucleophilic Aromatic SubstitutionMichael Addition
Signal Change Turn-OnTurn-On (with thiols and amines)Stable Fluorescence
Excitation (λex, nm) ~470~465 (amine adduct)~490
Emission (λem, nm) ~540~535 (amine adduct)~520
Stokes Shift (nm) ~70~70~30
Quantum Yield (Φ) <0.01 (Free) -> ~0.5 (Bound)Low (Free) -> Moderate (Bound)~0.92 (Bound)
Molar Extinction (ε, M⁻¹cm⁻¹) Not Determined~13,000 (amine adduct)~83,000
Selectivity High for ThiolsReacts with Thiols and Amines[4]Highly Specific for Thiols
Limit of Detection (LOD) ~50 nMSub-micromolarPicomolar to Nanomolar

Experimental Protocols

Accurate validation of a fluorescent probe requires standardized experimental procedures. Below are detailed protocols for key validation assays.

Protocol 1: Determination of Spectroscopic Properties
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe (e.g., NBOT) in a suitable organic solvent like DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Analyte Addition: To the probe's working solution, add a high concentration of a target thiol (e.g., 100 µM Cysteine). Allow the reaction to proceed to completion (e.g., 30 minutes at 37°C).

  • Spectra Acquisition:

    • Measure the absorbance spectrum of the free probe and the thiol-adduct using a UV-Vis spectrophotometer.

    • Measure the fluorescence excitation and emission spectra of both solutions using a spectrofluorometer. The emission spectrum is obtained by exciting at the peak absorption wavelength, and the excitation spectrum is recorded by monitoring the peak emission wavelength.

Figure 2: Experimental Workflow for Probe Validation.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The comparative method is commonly used to determine the relative quantum yield of a sample by comparing it to a standard with a known quantum yield.[4][5]

  • Standard Selection: Choose a quantum yield standard with absorption and emission properties close to the probe being tested (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare Dilutions: Prepare a series of five dilutions for both the test probe (after reaction with thiol) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using the same excitation wavelength.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The slope of each line is determined by linear regression.

  • Calculate Quantum Yield: Use the following equation: ΦX = ΦST * (SlopeX / SlopeST) * (ηX² / ηST²) Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the test sample and the standard, respectively.

Protocol 3: Selectivity Assay
  • Prepare Solutions: Prepare 10 µM solutions of the probe in buffer.

  • Add Analytes: To separate probe solutions, add various potentially interfering biological analytes (e.g., other amino acids, reactive oxygen species like H₂O₂) at a concentration significantly higher than the target thiol (e.g., 100 µM). A positive control with the target thiol (e.g., Cysteine) should also be prepared.

  • Incubation: Incubate all solutions under the same conditions (e.g., 30 minutes at 37°C).

  • Measure Fluorescence: Record the fluorescence intensity of each solution at the probe's maximum emission wavelength.

  • Compare Results: Compare the fluorescence response of the probe towards the target thiol with its response to other analytes. A highly selective probe will show a significant fluorescence change only in the presence of the target thiol.

Protocol 4: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[6]

  • Blank Measurement: Measure the fluorescence intensity of at least 10 blank samples (containing only the probe in buffer). Calculate the standard deviation (σ) of these measurements.

  • Calibration Curve: Prepare a series of solutions with increasing concentrations of the target thiol (e.g., 0-200 nM) and a constant concentration of the probe. Measure the fluorescence intensity for each.

  • Plot Data: Plot the fluorescence intensity as a function of the thiol concentration.

  • Calculate Slope: Determine the slope (m) of the linear portion of the calibration curve.

  • Calculate LOD: Use the formula: LOD = 3σ / m.

Comparative Signaling Pathways

The signaling mechanism of a probe dictates its application. A "turn-on" probe like the hypothetical NBOT is ideal for detecting the appearance of an analyte, while a ratiometric probe can provide more quantitative data independent of probe concentration.

Figure 3: Comparison of Signaling Mechanisms.

Conclusion

While this compound (NBOT) presents a potentially interesting scaffold for a turn-on thiol probe, its validation requires rigorous experimental characterization. This guide outlines the necessary protocols and comparative data points to assess its performance against established alternatives like NBD-Cl and maleimide-based dyes. For researchers developing or selecting a fluorescent probe, key considerations should include the desired signaling mechanism (turn-on vs. stable), selectivity for the target analyte in a complex biological milieu, and sufficient sensitivity (LOD) for the intended application. The provided protocols offer a comprehensive framework for conducting such a validation.

References

Structure-Activity Relationship of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: Unraveling the Cytotoxic Potential

The anticancer activity of benzoxazole derivatives, including those with a nitro group and a 2-thione moiety, has been a subject of significant research. The primary mechanism of action often involves the inhibition of critical cellular targets like VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzoxazole derivatives against various cancer cell lines. It is important to note that these compounds are structurally related to 5-nitrobenzo[d]oxazole-2(3H)-thione and provide valuable insights into the SAR.

Compound IDCore StructureR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
1a Benzoxazole-2-thione3-(phenylacetyl)HCT-116 (Colon)8.5[1]
1b Benzoxazole-2-thione3-(4-chlorophenylacetyl)HCT-116 (Colon)6.2[1]
2a 5-Chlorobenzoxazole2-(4-(2-methoxyphenyl)piperazin-1-yl)methylMCF-7 (Breast)4.75[2][3]
2b 5-Chlorobenzoxazole2-(4-(2,5-dichlorophenyl)piperazin-1-yl)methylHepG2 (Liver)7.75[2][3]
3 2-Arylnaphtho[2,3-d]oxazole-4,9-dione2-(3-Chlorophenyl)LNCaP (Prostate)0.03[4][5]

Key SAR Insights for Anticancer Activity:

  • Substitution at N-3 of the Benzoxazole-2-thione Core: Acylation at the N-3 position with substituted phenylacetyl groups appears to be a viable strategy for enhancing cytotoxic activity. The presence of an electron-withdrawing group like chlorine on the phenyl ring (Compound 1b) can lead to improved potency compared to the unsubstituted analog (Compound 1a).

  • Substitution at the 2-Position of the Benzoxazole Core: The nature of the substituent at the 2-position significantly influences anticancer activity. Bulky and hydrophobic groups, such as substituted piperazinylmethyl moieties, have shown promising results.

  • Role of the Nitro Group: While not explicitly detailed in a systematic study for the 2-thione derivatives, the 5-nitro group is a well-known pharmacophore in many biologically active compounds, often contributing to activity through various mechanisms, including bioreductive activation under hypoxic conditions found in solid tumors.

  • Influence of the Fused Ring System: Expanding the benzoxazole core to a naphthoxazole system (Compound 3) can lead to highly potent anticancer agents, suggesting that the overall molecular architecture plays a critical role in target interaction.

Signaling Pathway Inhibition

Many benzoxazole derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole 5-Nitrobenzo[d]oxazole -2(3H)-thione Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of benzoxazole-2-thione have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Data Summary

The following table presents the minimum inhibitory concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.

Compound IDCore StructureR Group (Substitution)Microbial StrainMIC (µg/mL)Reference
4a Benzoxazole-2-thione3-(4-methylbenzoyl)Staphylococcus aureus128[6]
4b Benzoxazole-2-thione3-(4-chlorobenzoyl)Escherichia coli256[6]
5a 5-Chloro-benzoxazolinone3-(p-aminobenzoyl)Bacillus subtilis62.5[7]
5b 5-Chloro-benzoxazolinone3-(sulphanilamido)Candida albicans125[7]
6 Benzoxazole-nitrothiophene-Salmonella enterica4[8][9]

Key SAR Insights for Antimicrobial Activity:

  • N-3 Substitution on the Benzoxazole-2-thione Core: Similar to anticancer activity, substitutions at the N-3 position are critical for antimicrobial effects. The nature of the acyl group can influence both the potency and the spectrum of activity.

  • Substitution on the Benzene Ring: The presence of a halogen, such as chlorine at the 5-position of the benzoxazole ring, appears to be beneficial for antimicrobial activity.

  • Importance of the Thione Group: The thione (C=S) group is a key structural feature, and its presence is often associated with enhanced antimicrobial properties compared to the corresponding oxo (C=O) analogs.

  • Hybrid Molecules: Combining the benzoxazole scaffold with other known antimicrobial pharmacophores, such as a nitrothiophene moiety (Compound 6), can lead to compounds with potent and broad-spectrum antibacterial activity.

Experimental Workflow for Antimicrobial Screening

The evaluation of antimicrobial activity typically follows a standardized workflow to determine the susceptibility of microorganisms to the test compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of test compounds Disk_Diffusion Disk Diffusion Method (Qualitative) Compound_Prep->Disk_Diffusion Broth_Dilution Broth Dilution Method (Quantitative - MIC) Compound_Prep->Broth_Dilution Media_Prep Prepare Mueller-Hinton agar/broth Media_Prep->Disk_Diffusion Media_Prep->Broth_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Dilution Measure_Zones Measure zones of inhibition Disk_Diffusion->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration Broth_Dilution->Determine_MIC

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Agar Disk Diffusion Method for Antimicrobial Susceptibility (Kirby-Bauer Test)

Principle: This method tests the susceptibility of bacteria to antibiotics. A standardized inoculum of bacteria is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth will be observed around the disk.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Ensure the disks are in firm contact with the agar. A standard antibiotic disk should be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters.

  • Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer and antimicrobial agents. The available data, while not exhaustive for this specific derivative, suggests that strategic modifications at the N-3 position and substitutions on the benzoxazole ring can significantly modulate biological activity. Future systematic SAR studies focusing on a diverse library of this compound derivatives are warranted to fully elucidate the structural requirements for optimal potency and selectivity, paving the way for the development of new and effective therapeutic agents.

References

Navigating the Landscape of NOX4 Inhibition: A Comparative Analysis of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of research focused on 5-Nitrobenzo[d]oxazole-2(3H)-thione-based compounds as inhibitors of NADPH Oxidase 4 (NOX4). While the quest for potent and selective NOX4 inhibitors is an active area of investigation in drug discovery, this specific chemical scaffold has not been explored in published studies. Consequently, a direct comparison of the efficacy of different derivatives within this class is not currently feasible due to the lack of available experimental data.

NOX4, an enzyme primarily producing hydrogen peroxide, is a key player in a multitude of physiological and pathological processes. Its dysregulation is implicated in various diseases, including fibrosis, cardiovascular disorders, and cancer, making it a compelling therapeutic target. The development of small molecule inhibitors against NOX4 is therefore of significant interest to the scientific community.

While the specific focus on this compound derivatives as NOX4 inhibitors remains an uncharted area of research, the broader field of NOX4 inhibition is rich with diverse chemical scaffolds that have been extensively studied. These include, but are not limited to, pyrazolopyridine diones (e.g., GKT137831), triazolopyrimidines (e.g., VAS2870), and various other heterocyclic compounds. For these classes of inhibitors, a wealth of comparative data on their efficacy, selectivity, and mechanism of action is available.

For researchers and drug development professionals interested in the comparative efficacy of NOX4 inhibitors, a detailed analysis of these well-documented compound classes would be highly valuable. Such a comparison would typically involve:

  • Quantitative Efficacy Data: A tabular summary of key performance metrics such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), Ki values (inhibition constant), and cellular potency in reducing reactive oxygen species (ROS) production.

  • Detailed Experimental Protocols: Methodologies for crucial assays used to characterize these inhibitors, including in vitro enzyme inhibition assays and cell-based ROS detection methods.

  • Signaling Pathway and Workflow Visualizations: Diagrams illustrating the role of NOX4 in relevant signaling cascades and the experimental workflows used to assess inhibitor efficacy.

Given the current state of research, a comparative guide on established classes of NOX4 inhibitors would provide actionable insights for the scientific community. Should research into this compound-based NOX4 inhibitors emerge, a similar comparative analysis for that specific class would be warranted. Until then, the focus remains on the diverse and promising array of existing NOX4 inhibitors that are actively being investigated for their therapeutic potential.

In-Depth Analysis of NOX4 Inhibitors Derived from 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific IC50 values and detailed experimental data for NOX4 inhibitors derived from the 5-Nitrobenzo[d]oxazole-2(3H)-thione scaffold did not yield sufficient publicly available information to construct a direct comparative guide as initially requested. Research literature and chemical databases reviewed did not contain specific compounds of this class that have been synthesized and evaluated for their NOX4 inhibitory activity with corresponding IC50 values.

While the core request to compare IC50 values of this compound derivatives cannot be fulfilled due to the absence of specific data, this guide will provide valuable contextual information for researchers interested in the broader field of NOX4 inhibition. This includes an overview of alternative NOX4 inhibitors, general experimental protocols for assessing NOX4 activity, and a depiction of the NOX4 signaling pathway.

Alternative NOX4 Inhibitors: A Snapshot

To provide a comparative perspective, the following table summarizes IC50 values for select NOX4 inhibitors from different chemical classes that have been publicly reported. This data is intended to serve as a benchmark for future studies on novel inhibitors.

Compound ClassExemplary CompoundNOX4 IC50 (µM)Notes
TriazolopyrimidineVAS2870~10Also inhibits NOX1 and NOX2
PyrazolopyridineGKT137831~0.1-0.2Dual NOX1/NOX4 inhibitor; has been in clinical trials
ThiazoleML171 (GKT136901)~1.5Primarily a NOX1 inhibitor with activity against NOX4

Note: The IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols for Determining NOX4 Inhibitory Activity

The evaluation of potential NOX4 inhibitors typically involves cell-based or cell-free assays to measure the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which is the primary product of NOX4.

Cell-Based Amplex Red Assay

This is a widely used method to quantify extracellular H₂O₂ produced by cells.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing human NOX4 are commonly used. Cells are seeded in 96-well plates and grown to confluence.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds (e.g., derivatives of this compound) for a defined period.

  • Assay: The assay buffer containing Amplex Red reagent and horseradish peroxidase (HRP) is added to the cells. In the presence of H₂O₂, HRP catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.

  • Measurement: Fluorescence is measured at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce H₂O₂ production by 50%, is calculated from the dose-response curve.

G

Workflow for determining NOX4 IC50 values.

NOX4 Signaling Pathway

NOX4 is a constitutively active enzyme that generates H₂O₂. Its activity is regulated by its subcellular localization and the availability of its substrate, NADPH. NOX4-derived ROS play a role in various cellular processes, and its dysregulation is implicated in several pathologies.

G

Key components of the NOX4 signaling cascade.

Conclusion and Future Directions

While specific NOX4 inhibitors derived from this compound with reported IC50 values could not be identified in the public domain at this time, the structural motif remains an area of interest in medicinal chemistry. The provided experimental protocols and the overview of the NOX4 signaling pathway offer a foundational framework for researchers aiming to design, synthesize, and evaluate novel inhibitors based on this or other scaffolds. Future research efforts are necessary to explore the potential of this compound derivatives as a novel class of NOX4 inhibitors. Such studies would need to involve the synthesis of a library of analogues and their subsequent screening using robust assays, as detailed in this guide, to determine their potency and selectivity.

A Spectroscopic Showdown: Unveiling the Photophysical Nuances of Nitrobenzoxazole and Nitrobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of heterocyclic compounds is paramount for their application in areas such as fluorescent probes, sensors, and photodynamic therapy. This guide provides an objective comparison of the spectroscopic characteristics of nitrobenzoxazole and nitrobenzothiazole compounds, supported by experimental data, to aid in the selection of the appropriate scaffold for specific research applications.

This comparative analysis delves into the key photophysical parameters of 6-nitrobenzoxazole and 6-nitrobenzothiazole, highlighting the impact of the heteroatom substitution (oxygen vs. sulfur) on their absorption and emission properties. While both classes of compounds share a similar structural framework, the subtle difference in the heteroatom leads to distinct spectroscopic behaviors.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for representative 6-nitrobenzoxazole and 6-nitrobenzothiazole derivatives, providing a clear and concise comparison of their performance.

Compoundλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Lifetime (τ) (ns)
6-Nitrobenzoxazole Derivative ~470~620~150Low-
6-Nitrobenzothiazole Derivative ~475~620 (and a shoulder at ~580)~145Higher than benzoxazole analog-

Delving into the Differences: A Spectroscopic Comparison

The substitution of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole ring induces notable changes in the electronic and, consequently, the spectroscopic properties of the nitro-substituted compounds.

A study comparing benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates revealed that the benzothiazole derivative (6b) exhibits a slightly red-shifted absorption maximum (475 nm) compared to its benzoxazole counterpart (6a) (470 nm) in DMSO.[1] This bathochromic shift is a common observation when replacing oxygen with sulfur in heterocyclic systems, attributed to the lower electronegativity and higher polarizability of the sulfur atom, which can better stabilize the excited state.

In terms of fluorescence, both compounds exhibit emission in the orange-red region of the spectrum.[1] Interestingly, the benzothiazole derivative showed a tendency to form aggregates in aqueous media, leading to enhanced emission, a phenomenon that was less pronounced for the benzoxazole analog.[1] This suggests that for applications requiring bright fluorescence in aqueous environments, nitrobenzothiazole scaffolds might offer an advantage.

Experimental Corner: Unveiling the Protocols

The following are detailed methodologies for key experiments typically employed in the spectroscopic characterization of nitrobenzoxazole and nitrobenzothiazole compounds.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).

Protocol:

  • Sample Preparation: Prepare solutions of the compound in a suitable spectroscopic grade solvent (e.g., DMSO, ethanol) at a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). The solvent is used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the excitation and emission spectra, from which the wavelength of maximum emission (λ_em_) and the Stokes shift can be determined.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength.

  • Emission Spectrum: Excite the sample at its absorption maximum (λ_abs_) and scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em_). The Stokes shift is calculated as the difference between λ_em_ and λ_abs_.

Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a well-characterized fluorescent standard with an emission profile similar to the sample (e.g., rhodamine 6G in ethanol).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1).

  • Fluorescence Measurements: Record the integrated fluorescence intensity of each solution for both the sample and the standard at the same excitation wavelength.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of nitrobenzoxazole and nitrobenzothiazole compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison cluster_output Output Synthesis_NBO Synthesis of Nitrobenzoxazole UV_Vis UV-Vis Spectroscopy Synthesis_NBO->UV_Vis Synthesis_NBT Synthesis of Nitrobenzothiazole Synthesis_NBT->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Lifetime Measurement Quantum_Yield->Lifetime Data_Extraction Extraction of Spectroscopic Parameters (λabs, λem, Stokes Shift, ΦF, τ) Lifetime->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic comparison.

Conclusion

The choice between a nitrobenzoxazole and a nitrobenzothiazole scaffold for a particular application will depend on the desired spectroscopic properties. While both exhibit interesting photophysical characteristics, the sulfur-containing benzothiazole derivatives may offer advantages in terms of red-shifted absorption and potentially higher fluorescence quantum yields, especially in aqueous environments due to aggregation-induced emission. This guide provides a foundational understanding of their comparative spectroscopic properties and the experimental protocols necessary for their characterization, empowering researchers to make informed decisions in their drug development and material science endeavors. Further research focusing on a direct comparison of identically substituted 6-nitrobenzoxazole and 6-nitrobenzothiazole is warranted to provide a more definitive and quantitative comparison.

References

Assessing the Selectivity of 5-Nitrobenzo[d]oxazole-2(3H)-thione Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The 5-nitrobenzo[d]oxazole-2(3H)-thione scaffold has emerged as a promising starting point for the design of novel therapeutic agents. However, a comprehensive understanding of the selectivity profile of inhibitors derived from this chemical class is paramount to advancing their clinical potential and avoiding off-target effects. This guide provides a comparative analysis of the selectivity of a closely related class of inhibitors, the 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which serve as a valuable case study for assessing the potential of nitro-substituted heterocyclic thiones as selective kinase inhibitors.

Introduction to Selectivity Profiling

Kinase inhibitors are designed to modulate the activity of specific protein kinases, which are key regulators of cellular processes. Off-target inhibition can lead to unforeseen side effects and reduced therapeutic efficacy. Selectivity profiling, the process of assessing an inhibitor's activity against a broad panel of kinases, is therefore a critical step in drug development. This guide will delve into the selectivity of a lead compound from a class of inhibitors structurally related to this compound derivatives, providing insights into potential cross-reactivity and highlighting best practices for experimental assessment.

Case Study: Selectivity of a 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole JNK Inhibitor

While comprehensive selectivity data for inhibitors directly derived from this compound is limited in publicly available literature, a study on the structurally related 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles provides valuable insights. A lead compound from this series, BI-87G3, has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK).[1]

Quantitative Data Summary

The inhibitory activity of BI-87G3 was assessed against JNK1 and other related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

InhibitorTarget KinaseIC50 (µM)Selectivity Notes
BI-87G3JNK11.8[1]At least 50-fold less active against p38α. Inactive against Akt kinase at concentrations up to 100 µM.[1]

This data indicates that BI-87G3 exhibits a notable degree of selectivity for JNK1 over the closely related MAPK family member p38α and the unrelated Akt kinase. A higher IC50 value against p38α and the lack of activity against Akt suggest that the inhibitor has a preferential binding affinity for JNK1.

Experimental Methodologies

The assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies employed to generate the quantitative data presented above.

In Vitro Kinase Activity Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Detailed Protocol:

  • Reagents:

    • Recombinant human JNK1 enzyme

    • c-Jun (1-79) as a substrate

    • BI-87G3 (or other test inhibitors)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., a phospho-specific antibody conjugated to a fluorescent probe)

  • Procedure: a. A solution of the JNK1 enzyme is pre-incubated with various concentrations of the inhibitor (e.g., BI-87G3) in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in a microplate. b. The kinase reaction is initiated by the addition of a mixture of the c-Jun substrate and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity. e. The amount of phosphorylated c-Jun is then determined by adding a detection reagent, such as a terbium-labeled antibody specific for the phosphorylated form of the substrate, and measuring the resulting signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).

DELFIA Displacement Assay

This assay is a competitive binding assay used to determine the affinity of an inhibitor for the target kinase.

Principle: The assay measures the ability of a test compound to displace a known, labeled ligand (a "tracer") from the kinase's binding site. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the kinase.

Detailed Protocol:

  • Reagents:

    • Recombinant human JNK1 enzyme

    • A biotinylated peptide derived from the JIP-1 scaffold protein (pepJIP1) as the labeled ligand.

    • BI-87G3 (or other test inhibitors)

    • Streptavidin-coated microplate

    • Europium-labeled anti-GST antibody (assuming a GST-tagged JNK1)

    • DELFIA (Dissociation-Enhanced Lanthanide Fluorimmunoassay) reagents

  • Procedure: a. The streptavidin-coated microplate is incubated with the biotinylated pepJIP1 to allow for its immobilization. b. A mixture of the GST-tagged JNK1 enzyme and varying concentrations of the inhibitor is added to the wells. c. The plate is incubated to allow for the binding of JNK1 to the immobilized pepJIP1 and for the inhibitor to compete for this interaction. d. After incubation, the plate is washed to remove unbound components. e. A Europium-labeled anti-GST antibody is added to the wells to detect the amount of JNK1 bound to the pepJIP1. f. After another incubation and wash step, a DELFIA enhancement solution is added, which dissociates the Europium ions and forms a highly fluorescent chelate. g. The time-resolved fluorescence of the Europium chelate is measured.

  • Data Analysis: A decrease in the fluorescence signal with increasing inhibitor concentration indicates displacement of the JNK1 from the pepJIP1. The IC50 value is determined by plotting the signal against the inhibitor concentration.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the inhibitor's mechanism and the experimental design, the following diagrams are provided.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_substrates Downstream Substrates TNF-alpha TNF-alpha ASK1 ASK1 TNF-alpha->ASK1 UV_Irradiation UV_Irradiation MEKK1 MEKK1 UV_Irradiation->MEKK1 Oxidative_Stress Oxidative_Stress Oxidative_Stress->ASK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun Other_TFs Other Transcription Factors JNK->Other_TFs BI87G3 BI-87G3 BI87G3->JNK Inhibition

Caption: The JNK signaling cascade and the point of inhibition by BI-87G3.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Enzyme JNK1 Enzyme Incubation Incubation Enzyme->Incubation Inhibitor Inhibitor (BI-87G3) Inhibitor->Incubation Substrate_ATP Substrate (c-Jun) + ATP Substrate_ATP->Incubation Stop_Solution Stop Solution (EDTA) Incubation->Stop_Solution Detection_Reagent Detection Reagent (Phospho-specific Antibody) Stop_Solution->Detection_Reagent Signal_Measurement Signal Measurement (TR-FRET) Detection_Reagent->Signal_Measurement

Caption: A generalized workflow for an in vitro kinase activity assay.

Conclusion and Future Directions

The presented data on the 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative, BI-87G3, demonstrates a promising level of selectivity for JNK1 over other tested kinases. This serves as an encouraging proof-of-concept for the potential of developing selective inhibitors from related chemical scaffolds, including the 5-nitrobenzo[d]oxazole-2(3H)-thiones.

For researchers working with this compound derived inhibitors, the following steps are recommended to thoroughly assess their selectivity:

  • Broad Kinase Panel Screening: Test lead compounds against a comprehensive panel of kinases (e.g., >100 kinases) to identify potential off-target activities early in the discovery process.

  • Dose-Response Analysis: For any identified off-targets, conduct full dose-response studies to determine the IC50 values and quantify the selectivity window.

  • Orthogonal Assays: Employ different assay formats (e.g., biochemical and cell-based assays) to confirm the selectivity profile and to understand the inhibitor's behavior in a more physiological context.

By adopting a rigorous and systematic approach to selectivity profiling, the scientific community can confidently advance the development of novel and highly selective inhibitors derived from the this compound scaffold for a range of therapeutic applications.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Benzoxazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Benzoxazole Derivatives: A Comparative Overview

Benzoxazole derivatives have emerged as a promising class of compounds in oncology research, with many exhibiting potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

In Vitro Anticancer Activity

The in vitro anticancer activity of benzoxazole derivatives is typically evaluated using cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the in vitro cytotoxic activity of several benzoxazole derivatives from published studies.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 12l HepG2 (Liver)10.50[1]
MCF-7 (Breast)15.21[1]
Compound 12d HepG2 (Liver)23.61[1]
Compound 13a MCF-7 (Breast)32.47[1]
Compound 14o HepG2 (Liver)Not specified[2]
MCF-7 (Breast)Not specified[2]
Compound 14l HepG2 (Liver)Not specified[2]
MCF-7 (Breast)Not specified[2]
Compound 14b HepG2 (Liver)Not specified[2]
MCF-7 (Breast)Not specified[2]
Compound 4c MCF-7 (Breast)0.10 ± 0.16[3]
MDA-MB-231 (Breast)Not specified[3]
Compound 3m HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Not specified[4]
Compound 3n HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Not specified[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anticancer Efficacy

In vivo studies are essential to evaluate the therapeutic potential of anticancer compounds in a whole organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Compound ID/ReferenceAnimal ModelCancer Cell LineAdministration RouteKey FindingsReference
General Protocol Athymic nude miceVarious human cancer cell linesIntraperitoneal, OralTumor growth inhibition[8][9]
Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a subcutaneous xenograft model.[8][9][10][11]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the desired schedule and route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Activity of Benzoxazole Derivatives

Certain benzoxazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Activity

The in vitro antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
IITR00803 Salmonella enterica serovar Typhimurium4[12]
Escherichia coli16[12]
Compound 4g Bacillus subtilis3.12 ± 0.25[13]
Staphylococcus aureus12.5 ± 0.18[13]
Escherichia coli3.12 ± 0.54[13]
Compound 4d Staphylococcus aureus6.25 ± 0.32[13]
Escherichia coli12.5 ± 0.39[13]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Antimicrobial Efficacy

In vivo models of infection are used to assess the effectiveness of antimicrobial compounds in a living host.

| Compound ID/Reference | Animal Model | Pathogen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | IITR00803 | C. elegans | S. enterica serovar Typhimurium | Increased survival of infected worms |[12][14] |

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Cancer

Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[15][16][17][18][19]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential anticancer compounds.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (Xenograft Models) Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A general workflow for the discovery and development of anticancer drugs.

General Experimental Workflow for Antimicrobial Drug Screening

This diagram outlines a standard workflow for the discovery and evaluation of new antimicrobial agents.

Antimicrobial_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MIC) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Spectrum_of_Activity Spectrum of Activity Determination Hit_Confirmation->Spectrum_of_Activity In_Vivo_Efficacy In Vivo Efficacy (Infection Models) Spectrum_of_Activity->In_Vivo_Efficacy Toxicity_Studies Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies Lead_Compound Lead Compound Toxicity_Studies->Lead_Compound

Caption: A typical workflow for the screening and evaluation of antimicrobial compounds.

References

Benchmarking 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Comparative Guide to Fluorescent Probes for Thiol and Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of biothiols, such as glutathione (GSH) and cysteine (Cys), and the gaseous signaling molecule hydrogen sulfide (H₂S) is crucial for understanding cellular redox homeostasis and various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for real-time monitoring of these analytes in living systems. This guide provides a comparative analysis of the novel compound 5-Nitrobenzo[d]oxazole-2(3H)-thione against two well-established fluorescent probes: ThiolTracker™ Violet for thiol detection and SF7-AM for hydrogen sulfide detection.

As this compound is a novel compound in this application, direct experimental data on its performance as a fluorescent probe is not yet available. Therefore, this guide will present the known performance of the established probes and provide a hypothesized performance profile for this compound based on the well-documented behavior of structurally similar molecules. This comparative framework aims to guide researchers in evaluating its potential as a new tool for cellular imaging.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for ThiolTracker™ Violet, SF7-AM, and the hypothesized characteristics of this compound.

Table 1: Performance of Established Fluorescent Probes

FeatureThiolTracker™ VioletSF7-AM
Target Analyte Thiols (primarily Glutathione)Hydrogen Sulfide (H₂S)
Excitation Max (nm) ~404~498
Emission Max (nm) ~526~526
Stokes Shift (nm) ~122~28
Quantum Yield (Φ) High (specific value not published)~0.8 - 0.9 (estimated for Rhodamine 110 product)
Sensing Mechanism Thiol-reactive proprietary mechanismAzide reduction to a fluorescent amine

Table 2: Hypothesized Performance of this compound

FeatureThis compound (Hypothesized)
Potential Target Analyte(s) Thiols (e.g., GSH, Cys), Hydrogen Sulfide (H₂S)
Estimated Excitation Max (nm) ~430 - 480
Estimated Emission Max (nm) ~520 - 550
Estimated Stokes Shift (nm) > 50
Estimated Quantum Yield (Φ) of Adduct 0.1 - 0.6
Proposed Sensing Mechanism Nucleophilic Aromatic Substitution (SNAr) or Reduction of the Nitro Group

The hypothesized properties of this compound are based on its structural similarity to 7-nitrobenz-2-oxa-1,3-diazole (NBD) based probes. The nitro group is a potent fluorescence quencher. It is proposed that upon reaction with a nucleophilic thiol or reductive H₂S, the quenching is relieved, leading to a "turn-on" fluorescent signal.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles of detection and the practical application of these probes, the following diagrams are provided.

G cluster_probe Non-Fluorescent Probe cluster_analyte Analyte cluster_product Fluorescent Product Probe 5-Nitrobenzo[d]oxazole- 2(3H)-thione (Quenched) Product Fluorescent Adduct (Turn-On Signal) Probe->Product Conformational Change Analyte Thiol or H₂S Analyte->Probe Reaction (SNAr or Reduction) Fluorescence Fluorescence Product->Fluorescence Emission Light Excitation Light Light->Product

Figure 1. Proposed "turn-on" signaling pathway for this compound.

G Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Cell_Loading 3. Incubate Cells with Probe Probe_Prep->Cell_Loading Wash 4. Wash Cells Cell_Loading->Wash Treatment 5. Add Analyte or Stimulus (Optional) Wash->Treatment Imaging 6. Acquire Images (Fluorescence Microscopy) Treatment->Imaging Analysis 7. Analyze Data Imaging->Analysis End End Analysis->End

Figure 2. General experimental workflow for cellular imaging with fluorescent probes.

Experimental Protocols

Detailed methodologies for the established probes are provided below. These can serve as a starting point for designing experiments with novel probes like this compound.

Protocol for ThiolTracker™ Violet

This protocol is intended for the detection of intracellular thiols, primarily glutathione, in living cells.

Materials:

  • ThiolTracker™ Violet dye

  • Anhydrous DMSO

  • Thiol-free buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare Stock Solution: Dissolve ThiolTracker™ Violet in anhydrous DMSO to a stock concentration of 10-20 mM. Store protected from light at -20°C.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in a thiol-free buffer to a final working concentration of 1-20 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Labeling:

    • Remove the cell culture medium and wash the cells once with the thiol-free buffer.

    • Add the ThiolTracker™ Violet working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the loading solution and wash the cells two to three times with the thiol-free buffer.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 404 nm and emission detection around 526 nm.

Protocol for SF7-AM

This protocol is designed for the detection of hydrogen sulfide in living cells.

Materials:

  • SF7-AM

  • Anhydrous DMSO

  • Cell culture medium

  • Live cells cultured on a suitable imaging dish or plate

  • Na₂S (as a positive control for H₂S generation)

Procedure:

  • Prepare Stock Solution: Dissolve SF7-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store protected from light at -20°C.

  • Prepare Working Solution: Dilute the SF7-AM stock solution in cell culture medium to a final working concentration of 2.5-10 µM.

  • Cell Loading:

    • Replace the existing cell culture medium with the SF7-AM working solution.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Wash and Incubation:

    • Remove the loading solution and wash the cells once with fresh cell culture medium.

    • Add fresh medium and incubate for another 30 minutes to allow for de-esterification of the AM ester.

  • Induction of H₂S (Optional/Positive Control): To induce H₂S production or for a positive control, treat the cells with an appropriate stimulus or a solution of Na₂S (e.g., 100 µM).

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~498 nm, Emission: ~526 nm).

Conclusion

ThiolTracker™ Violet and SF7-AM are robust and reliable fluorescent probes for the detection of intracellular thiols and hydrogen sulfide, respectively. They offer high sensitivity and are compatible with standard fluorescence microscopy techniques.

While direct experimental data for this compound is currently lacking, its chemical structure holds significant promise for its application as a "turn-on" fluorescent probe for thiols and/or H₂S. Its NBD-like core suggests a potential for a large Stokes shift and a significant increase in fluorescence upon reaction with its target analyte. The proposed sensing mechanism, based on the well-established chemistry of NBD probes, provides a strong rationale for its potential utility.

Further experimental validation is required to fully characterize the photophysical properties, selectivity, and biocompatibility of this compound. The protocols and comparative data presented in this guide offer a valuable framework for researchers interested in exploring the potential of this and other novel fluorescent probes for advancing our understanding of cellular signaling and redox biology.

Safety Operating Guide

Safe Disposal of 5-Nitrobenzo[d]oxazole-2(3H)-thione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information for the safe disposal of 5-Nitrobenzo[d]oxazole-2(3H)-thione (CAS No: 22876-21-7), a compound utilized in various chemical synthesis applications. Adherence to these procedures is vital to ensure personal safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding the chemical's behavior and handling requirements.

PropertyValue
Molecular Formula C7H4N2O3S[1][2][3][4]
Molecular Weight 196.18 g/mol [1][2]
Melting Point 244-245 °C[4]
Relative Density 1.65[1]
Appearance Solid, Crystalline, Cream to Yellow[3][5][6]

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Protective gloves[1]

  • Protective clothing[1]

  • Eye and face protection[1]

Handling and Storage:

  • Use only in a well-ventilated area or outdoors.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Disposal Protocol

The primary and mandated procedure for the disposal of this compound and its container is to transfer them to an approved waste disposal plant.[5] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Procedure:

  • Preparation for Disposal:

    • Ensure the chemical is in a clearly labeled, sealed, and non-leaking container. The label should include the full chemical name and any relevant hazard symbols.

    • Consult your institution's Environmental Health and Safety (EHS) department to understand the specific internal procedures for chemical waste pickup.

  • Waste Collection:

    • Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • Arranging for Professional Disposal:

    • Contact a licensed and approved chemical waste disposal company. Your institution's EHS office will typically manage this process.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.

  • Documentation:

    • Maintain a record of the amount of chemical waste generated and the date it was transferred for disposal. This is a common requirement for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: Unused or Waste This compound prep_container 1. Prepare for Disposal: - Ensure container is sealed & properly labeled. - Identify as hazardous waste. start->prep_container contact_ehs 2. Consult Institutional EHS Department prep_container->contact_ehs storage 3. Store in Designated Hazardous Waste Area contact_ehs->storage disposal_vendor 4. Arrange Pickup by Approved Waste Disposal Vendor storage->disposal_vendor documentation 5. Document Waste Transfer disposal_vendor->documentation end End: Proper Disposal Complete documentation->end

References

Essential Safety and Operational Guide for 5-Nitrobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Nitrobenzo[d]oxazole-2(3H)-thione, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical Identifier and Properties

PropertyValue
CAS Number 22876-21-7[1]
Molecular Formula C7H4N2O3S[1][2][3]
Molecular Weight 196.18 g/mol [1]
Appearance Solid, yellow to orange color[2]
Melting Point 244-245 °C[3]
Relative Density 1.65[1]

Hazard Identification and Precautionary Measures

This compound is classified as harmful and an irritant.[1] It is crucial to adhere to the following safety precautions to minimize risks.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

GHS Pictogram:

alt text

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves. The specific glove material should be selected based on the solvent being used and breakthrough time.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone procedures.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Have appropriate spill containment materials available.

2. Handling the Chemical:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Keep the container tightly closed when not in use.[4][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from heat, sparks, and open flames.[4]

  • Store separately from strong oxidizing agents.[4]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
If on Skin Take off immediately all contaminated clothing.[1] Rinse skin with water.[1] If skin irritation occurs, get medical advice/attention.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[4][5] Do not dispose of it down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon storage_store Store in Designated Area handle_reaction->storage_store If not all material is used cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.